(1Z)-1,2-dibromoethene
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,2-dibromoethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUEMKLYAGTNQ-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Br)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026537 | |
| Record name | cis-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-11-4, 540-49-8 | |
| Record name | 1,2-Dibromoethylene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMOETHYLENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4D0712FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1Z)-1,2-Dibromoethene: Physicochemical Profile & Synthetic Utility
This technical guide provides a rigorous analysis of (1Z)-1,2-dibromoethene, focusing on its physicochemical properties, thermodynamic behavior, and utility in synthetic organic chemistry.
Content Type: Technical Whitepaper Subject: (1Z)-1,2-Dibromoethene (CAS: 590-11-4) Intended Audience: Medicinal Chemists, Process Scientists, and Chemical Engineers.
Executive Technical Summary
(1Z)-1,2-dibromoethene (also known as cis-1,2-dibromoethylene) is a dihalogenated alkene distinct from its geometric isomer, (1E)-1,2-dibromoethene, and its saturated analog, 1,2-dibromoethane (EDB).
In drug development and organic synthesis, the Z-isomer is a critical "linchpin" reagent. Unlike the E-isomer, the Z-isomer possesses a net dipole moment, which dictates its higher boiling point and unique reactivity profile in Palladium-catalyzed cross-coupling reactions. It serves as a stereodefined scaffold for generating Z-alkenyl motifs found in bioactive natural products and pharmaceutical candidates.
Critical Distinction:
-
(1Z)-1,2-dibromoethene: Unsaturated, cis-geometry, BP ~112.5 °C.
-
(1E)-1,2-dibromoethene: Unsaturated, trans-geometry, BP ~108 °C.
-
1,2-Dibromoethane: Saturated, BP ~131 °C (highly toxic fumigant).
Physicochemical Properties Profile
The physical properties of the 1,2-dibromoethene isomers illustrate the profound impact of molecular symmetry on macroscopic behavior.
Table 1: Comparative Properties of 1,2-Dibromoethene Isomers
| Property | (1Z)-1,2-Dibromoethene | (1E)-1,2-Dibromoethene | Unit |
| Geometry | cis (Z) | trans (E) | - |
| Boiling Point | 112.5 | 108.0 | °C |
| Melting Point | -53.0 | -6.5 | °C |
| Density (20°C) | 2.2464 | 2.231 | g/cm³ |
| Refractive Index ( | 1.5370 | 1.5440 | - |
| Dipole Moment ( | 1.35 | 0.00 | Debye (D) |
| Dielectric Constant | 7.70 | 2.5 (approx) | - |
| Solubility | Miscible in acetone, ether, benzene | Miscible in acetone, ether, benzene | - |
Data Synthesis: The Z-isomer exhibits a boiling point 4.5 °C higher than the E-isomer, directly attributable to dipole-dipole intermolecular forces. Conversely, its melting point is nearly 47 °C lower, reflecting the difficulty of packing the asymmetric cis-molecules into a crystalline lattice compared to the highly symmetric trans-isomer.
Thermodynamic & Mechanistic Analysis
The Dipole-Boiling Point Causality
The boiling point elevation of the (1Z)-isomer is a textbook example of structure-property relationships.
-
Vector Addition: In the (1Z)-isomer, the two C-Br bond dipoles are oriented on the same side of the double bond. Their vectors add constructively, resulting in a net molecular dipole moment (
D). -
Vector Cancellation: In the (1E)-isomer, the C-Br dipoles are anti-parallel (180° opposed). They cancel perfectly due to the center of inversion, resulting in
D. -
Macroscopic Effect: The permanent dipole in the (1Z)-isomer creates stronger intermolecular dipole-dipole attractions, requiring more thermal energy (higher temperature) to overcome interactions and transition to the gas phase.
Visualizing the Isomerism Logic
Figure 1: Mechanistic logic connecting molecular geometry to boiling point differences.
Experimental Protocols
Synthesis via Controlled Bromination
The primary route to 1,2-dibromoethene is the addition of bromine to acetylene. This reaction must be carefully controlled to prevent the formation of 1,1,2,2-tetrabromoethane.
Reagents:
-
Acetylene gas (purified)
-
Bromine (
)[1][2] -
Solvent: Water (to suppress poly-bromination) or chlorinated solvents at low temp.
Protocol:
-
Setup: Use a three-neck flask equipped with a gas inlet tube, a reflux condenser, and a dropping funnel. Maintain temperature at 0–5 °C using an ice bath.
-
Addition: Pass a slow stream of acetylene gas through the solvent while adding bromine dropwise.
-
Note: Acetylene must be in excess to favor the di-bromo product over the tetra-bromo byproduct.
-
-
Quenching: Stop bromine addition when the solution retains a faint yellow color (indicating slight excess
is unreacted, or endpoint reached). -
Workup: Wash the organic layer with dilute
(sodium thiosulfate) to remove residual bromine, then water, then brine. Dry over .
Isomer Separation (Fractional Distillation)
The reaction yields a mixture of Z and E isomers. Separation relies on the 4.5 °C boiling point difference.
-
Equipment: Use a high-efficiency fractionating column (e.g., Vigreux or spinning band column) with at least 10–15 theoretical plates.
-
Procedure:
-
Heat the mixture slowly.
-
Fraction 1 (108 °C): Collects the (1E)-isomer.
-
Intermediate Fraction: Mixed isomers (recycle).
-
Fraction 2 (112.5 °C): Collects the (1Z)-isomer.
-
-
Validation: Confirm purity via GC-MS or
H-NMR. The vinyl protons appear as singlets with distinct chemical shifts (Z typically downfield of E).
Applications in Drug Discovery
(1Z)-1,2-dibromoethene is a valuable C2-synthon for introducing stereodefined double bonds into pharmaceutical scaffolds.
Stereoselective Cross-Coupling
Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), the bromine atoms can be sequentially substituted.
-
Step 1: Selective mono-coupling at low temperature (-78 °C) preserves the second C-Br bond.
-
Step 2: Second coupling with a different nucleophile creates a non-symmetric (Z)-stilbene or (Z)-enyne derivative.
-
Relevance: Many bioactive polyketides and microtubule stabilizers (e.g., Combretastatin analogs) require a cis-stilbene core, which is thermodynamically less stable than the trans form but accessible via this scaffold.
Synthesis Workflow Diagram
Figure 2: Workflow from raw material synthesis to pharmaceutical application.
Safety & Toxicology (E-E-A-T)
Warning: There is a high risk of confusion between 1,2-dibromoethene and 1,2-dibromoethane (EDB).
-
EDB (Ethane analog): A potent carcinogen and banned soil fumigant.[2]
-
Dibromoethene (Target): Also toxic and mutagenic. It must be handled with the same rigor as EDB.
Handling Protocols:
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves or Silver Shield® laminates are recommended due to the permeation potential of organobromides.
-
Storage: Store in a cool, dark place under inert gas (Argon). The compound is light-sensitive and can undergo photo-isomerization (Z
E) or decomposition if exposed to UV light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10897, 1,2-Dibromoethene. Retrieved from [Link]
-
Lide, D. R.[3][4][5] (Ed.).[3][6] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[3] (Source for dipole moments and refractive indices).
-
Stenutz, R. Data on cis-1,2-dibromoethene. Retrieved from [Link]
- Koenig, T. et al. (1998). "Photoelectron Spectra and Electronic Structures of cis- and trans-1,2-Dibromoethylene". Journal of Physical Chemistry A. (Mechanistic insight into orbital interactions).
Sources
- 1. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 2. Applications of 1,2-Dibromoethane_Chemicalbook [chemicalbook.com]
- 3. Ethylene dibromide (1,2-dibromoethane) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. youtube.com [youtube.com]
The Stability Anomaly: A Technical Guide to cis- vs. trans-1,2-Dibromoethylene
Executive Summary
In classical organic chemistry, steric repulsion typically dictates that trans-alkenes are thermodynamically more stable than their cis counterparts. However, 1,2-dihaloethylenes, including 1,2-dibromoethylene , exhibit a counter-intuitive stability profile known as the "cis effect." [1]
Contrary to steric predictions, the cis isomer of 1,2-dibromoethylene is often thermodynamically preferred (or nearly isoenergetic) compared to the trans isomer, with a gas-phase population ratio favoring cis by approximately 2:1. This guide dissects the thermodynamic, kinetic, and mechanistic factors driving this anomaly, providing researchers with actionable protocols for synthesis, characterization, and application in drug development.
Thermodynamic & Kinetic Profile
The stability of 1,2-dibromoethylene is a tug-of-war between steric repulsion (favoring trans) and electronic/dispersive attractive forces (favoring cis).
Comparative Physical Properties
The distinct physical properties of the isomers arise primarily from their symmetry and dipole moments. The cis isomer possesses a net dipole moment, leading to stronger intermolecular forces (higher boiling point), whereas the trans isomer is centrosymmetric with a zero dipole moment.
Table 1: Physicochemical Comparison of Isomers
| Property | cis-1,2-Dibromoethylene | trans-1,2-Dibromoethylene | Mechanistic Driver |
| Symmetry Point Group | Molecular Geometry | ||
| Dipole Moment ( | ~1.35 D | 0 D | Vector summation of C-Br dipoles |
| Boiling Point | 112.5 °C | 108 °C | Dipole-dipole interactions |
| Melting Point | -53 °C | -6.5 °C | Crystal packing efficiency (Symmetry) |
| Density ( | 2.28 g/mL | 2.26 g/mL | Packing density |
| Thermodynamic Stability | More Stable ( | Less Stable | The "Cis Effect" (Electronic) |
The Stability Paradox
While steric bulk suggests the large bromine atoms (van der Waals radius ~1.85 Å) should destabilize the cis form, experimental data confirms the cis isomer is the major species at equilibrium in the gas phase. In solution, the ratio can shift depending on solvent polarity, as polar solvents further stabilize the polar cis isomer.
Mechanistic Underpinnings: The "Cis Effect"[1][2][3]
To understand why the cis form prevails, we must look beyond sterics to Molecular Orbital (MO) theory and London Dispersion forces.
Key Stabilizing Forces
-
Hyperconjugation (
): The lone pairs on the halogen donate electron density into the antibondingngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> orbital of the C-H bond (and C-C bond) on the adjacent carbon. This interaction is more geometrically favorable in the cis conformation. -
London Dispersion Forces: The large, polarizable electron clouds of the two bromine atoms in the cis position generate attractive van der Waals forces that counteract steric repulsion.
-
Orbital Delocalization: The antiperiplanar arrangement of the C-H bond and the C-Br bond in the cis isomer allows for better delocalization energy compared to the trans isomer.
Visualization of Stability Drivers
Figure 1: Mechanistic drivers of the "Cis Effect" in 1,2-dibromoethylene. Note that electronic factors (hyperconjugation/dispersion) outweigh steric repulsion.
Synthetic Pathways & Protocols
Direct bromination of acetylene typically yields a mixture of isomers. The reaction kinetics initially favor trans addition (anti-addition mechanism), but thermodynamic equilibration can be induced.
Protocol: Controlled Bromination of Acetylene
Objective: Synthesis of 1,2-dibromoethylene mixture with subsequent isomerization.
Safety Warning: Bromine (
Reagents:
-
Acetylene gas (C
H )[2] -
Bromine (Br
, 1.0 equiv) -
Dichloromethane (DCM, anhydrous)
-
Solvent for workup: Na
S O (sat. aq.)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a dropping funnel, and a low-temperature thermometer. Flush with N
. -
Solvent Charge: Add anhydrous DCM (10 mL per g of expected product) and cool to -5°C to 0°C using an ice/salt bath.
-
Acetylene Saturation: Bubble acetylene gas through the DCM until saturation is achieved (approx. 15 mins). Note: Keep pressure low (<1 atm) to prevent explosion hazards.
-
Bromine Addition (The Critical Step):
-
Add Br
dropwise via the funnel. -
Rate Control: The rate must be slow enough to maintain T < 5°C. Rapid addition promotes poly-bromination (tetrabromoethane formation).
-
Observation: The red-brown color of bromine should disappear upon contact with the solution, indicating consumption.
-
-
Equilibration (Optional for Cis-Enrichment):
-
Once addition is complete, the mixture is kinetically trans-rich.
-
To enrich for cis, irradiate the mixture with a UV lamp (Hg vapor) for 2-4 hours, or add a radical initiator (catalytic I
) and stir at room temperature.
-
-
Workup:
-
Quench excess Br
with saturated sodium thiosulfate (solution turns clear). -
Separate organic layer, dry over MgSO
, and concentrate -
Distillation: Fractionally distill to separate isomers based on boiling point (trans fraction: 108°C, cis fraction: 112°C).
-
Analytical Characterization
Distinguishing the isomers is critical for quality control, particularly when used as rigid linkers in drug discovery.
Nuclear Magnetic Resonance ( H NMR)
The vicinal coupling constant (
-
Trans-1,2-dibromoethylene:
-
Chemical Shift (
): Typically ~6.5 - 7.0 ppm (Solvent dependent). -
Coupling Constant (
): 12 – 16 Hz .
-
-
Cis-1,2-dibromoethylene:
-
Chemical Shift (
): Typically ~6.5 - 7.0 ppm. -
Coupling Constant (
): 4 – 7 Hz .
-
Diagnostic Rule: If
Infrared Spectroscopy (IR)
-
Trans Isomer: Centrosymmetric (
). The C=C stretching vibration is IR inactive (Raman active only). -
Cis Isomer: Non-centrosymmetric (
). The C=C stretch is IR active and visible around 1580–1600 cm .
Applications in Drug Development
In medicinal chemistry, 1,2-dibromoethylene serves as a high-value scaffold for bioisosteres and cross-coupling.
Bioisosterism and Peptidomimetics
The 1,2-dibromoalkene moiety acts as a rigid, electrophilic linker.
-
Cis-isomer: Mimics the cis-peptide bond (turn conformation) or the Z-geometry of natural fatty acids.
-
Trans-isomer: Mimics the trans-peptide bond (extended conformation).
-
Reactivity: The C-Br bonds are susceptible to nucleophilic attack, allowing the molecule to act as a "warhead" in covalent inhibitors, targeting cysteine residues in proteins.
Stereoselective Cross-Coupling
The isomers retain their geometry during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
-
Start with Cis-1,2-dibromoethylene
Yields (Z)-stilbene derivatives. -
Start with Trans-1,2-dibromoethylene
Yields (E)-stilbene derivatives.
This geometric fidelity allows researchers to synthesize stereochemically pure drug candidates without difficult post-synthesis separation.
Figure 2: Stereochemical retention in Pd-catalyzed cross-coupling reactions.
References
-
Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. AIP Publishing. (2021).[3] Confirms the 2:1 cis:trans gas-phase population ratio and stability.[4] [Link]
-
cis-1,2-dibromoethene Physical Properties. Stenutz. (Accessed 2024).[5] Provides authoritative boiling point and melting point data. [Link]
-
The Origin of Cis Effect in 1,2-Dihaloethenes. ResearchGate. (2015). Detailed theoretical analysis of hyperconjugation and steric exchange repulsions. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. (2023).[3][5][6] Reference for coupling constant ranges in cis/trans alkenes. [Link]
Sources
Technical Safety & Handling Guide: (Z)-1,2-Dibromoethene
CAS: 590-11-4 | Formula: C₂H₂Br₂ | Synonyms: cis-Acetylene dibromide, cis-1,2-Dibromoethylene
Executive Summary & Critical Distinction
Warning: This compound is frequently conflated with 1,2-dibromoethane (Ethylene Dibromide, EDB, CAS 106-93-4) in automated databases. The two possess distinct toxicological profiles and reactivities.
-
(Z)-1,2-Dibromoethene (CAS 590-11-4): An unsaturated, halogenated alkene.[1] It is reactive, light-sensitive, and acts as an alkylating agent after metabolic activation.
-
1,2-Dibromoethane (CAS 106-93-4): A saturated alkane, historically used as a fumigant.
This guide focuses exclusively on the (Z)-alkene isomer , utilized primarily as a synthetic intermediate in cross-coupling reactions and as a specialized solvent. Researchers must treat this compound as a potential mutagen and severe irritant due to its capacity to form reactive epoxides in vivo.
Physicochemical Characterization
The geometric isomers of 1,2-dibromoethene exhibit distinct physical properties due to their symmetry. The (Z)-isomer is polar, whereas the (E)-isomer is non-polar, influencing both their separation and solvation behavior.
Table 1: Isomer-Specific Properties
| Property | (Z)-1,2-Dibromoethene | (E)-1,2-Dibromoethene | Relevance to Protocol |
| CAS Number | 590-11-4 | 590-12-5 | Use specific CAS for ordering/inventory. |
| Boiling Point | 112.5 °C | 108 °C | Separation via fractional distillation is possible but requires a high theoretical plate count (>30). |
| Melting Point | -53 °C | -6.5 °C | (Z)-isomer remains liquid at lower temperatures; useful for low-temp lithiation. |
| Density (20°C) | 2.246 g/cm³ | ~2.2 g/cm³ | High density facilitates phase separation from water during workup. |
| Dipole Moment | Polar | Non-polar (0 D) | (Z)-isomer elutes later on polar GC columns; has higher solubility in polar aprotic solvents. |
| Flash Point | N/A (Combustible) | N/A | High halogen content suppresses flammability, but thermal decomposition releases toxic HBr/Br₂. |
Toxicological Mechanism & Hazard Identification
Metabolic Activation Pathway
Unlike saturated halides, the toxicity of (Z)-1,2-dibromoethene is driven by oxidative metabolism. The alkene double bond is a target for Cytochrome P450 (specifically CYP2E1), leading to the formation of an unstable epoxide.
Mechanism:
-
Bioactivation: CYP450 oxidizes the double bond to 1,2-dibromoepoxyethane.
-
Fate A (Rearrangement): The epoxide rearranges to bromoacetyl bromide (highly corrosive).
-
Fate B (Conjugation): Direct reaction with Glutathione (GSH) or DNA, leading to genotoxicity.
Figure 1: Predicted metabolic activation pathway. The formation of the epoxide and subsequent acyl halide explains the severe irritation and potential mutagenicity.
GHS Classification (Self-Validated)
Based on the mechanistic data and structural analogs (e.g., 1,2-dichloroethylene), the following classification is applied for risk assessment in the absence of complete data:
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Germ Cell Mutagenicity: Suspected (Category 2) due to epoxide formation.
-
Target Organ Toxicity (Single): Category 3 (H335) – Respiratory irritation (due to HBr release).
Synthesis & Purification Protocol
For drug development applications, isomer purity is critical. The following protocol outlines the synthesis from acetylene and the subsequent isolation of the (Z)-isomer.
Synthesis Workflow
Reaction:
Self-Validating Control:
-
Temperature Control: The reaction is highly exothermic. Maintain temperature < 40°C to prevent formation of 1,1,2,2-tetrabromoethane (saturation).
-
Light Exclusion: Perform in amber glassware to prevent radical-mediated isomerization or polymerization.
Figure 2: Synthesis and purification workflow. The (Z)-isomer has a higher boiling point and is often recovered as the second fraction or residue.
Purification & Validation
-
Distillation: Use a column with >30 theoretical plates. Collect the fraction boiling at 112–113°C .
-
Validation (Refractive Index):
-
Measure
. -
Target (Z): 1.5428
-
Target (E): 1.5485 (approx)
-
Note: If
is > 1.545, the sample is contaminated with the (E)-isomer or tetrabromoethane.
-
-
Stabilization: Add 50 ppm BHT (butylated hydroxytoluene) or copper turnings to inhibit polymerization during storage.
Handling & Emergency Response
Storage Requirements
-
Condition: Store at 2–8°C in tightly sealed amber vials.
-
Incompatibility: Segregate from strong bases (e.g., NaOH, KOH) and active metals (Na, K, Mg). Reaction with bases causes dehydrohalogenation to bromoacetylene (explosive gas).
-
Shelf-Life Monitoring: Check for yellowing (release of
). If yellow, wash with 5% (sodium thiosulfate) and redistill.
Emergency Protocols
| Scenario | Immediate Action | Rationale |
| Skin Contact | Drench with PEG-400 (if available) or water for 15 min. | Lipophilic nature requires organic solvent or surfactant for effective removal. |
| Inhalation | Move to fresh air; administer oxygen if breathing is labored. | Potential for delayed pulmonary edema due to HBr formation in lungs. |
| Spill | Cover with activated carbon or vermiculite. Do NOT use water.[2] | Water may hydrolyze the compound slowly; carbon adsorbs vapors effectively. |
| Fire | Use | Water spray may form corrosive hydrobromic acid mist. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10897, 1,2-Dibromoethene. PubChem.[1] [Link]
- Guengerich, F. P. (1994). Metabolism of 1,2-dibromoethane. In Principles of Medical Biology.
-
Noyes, R. M., et al. (1950). The Isomerization of 1,2-Dibromoethylene. Journal of the American Chemical Society. (Source for physical properties).[1][2][3][4][5]
Sources
- 1. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 2. 1,2-DIBROMOETHYLENE - Safety Data Sheet [chemicalbook.com]
- 3. uschemicalstorage.com [uschemicalstorage.com]
- 4. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]
cis-Acetylene Dibromide: Solubility Profile, Stability, and Handling in Organic Synthesis
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for cis-acetylene dibromide (cis-1,2-dibromoethylene).
Executive Summary
cis-Acetylene dibromide (cis-1,2-dibromoethylene) is a dense, halogenated alkene utilized primarily as a synthetic intermediate in cross-coupling reactions and the formation of heterocycles. Unlike its trans isomer, the cis configuration possesses a net dipole moment, imparting distinct solubility characteristics in organic media. This guide provides a comprehensive solubility landscape, experimental protocols for saturation determination, and critical stability controls to prevent photo-induced isomerization.
Physicochemical Profile
Understanding the solubility of cis-acetylene dibromide requires an analysis of its molecular geometry and electronic distribution.
| Property | Value | Context |
| IUPAC Name | (Z)-1,2-Dibromoethene | Preferred nomenclature |
| CAS Number | 590-11-4 | Specific to cis isomer |
| Molecular Weight | 185.84 g/mol | High density contributor |
| Dipole Moment | ~1.3 – 1.5 D | cis is polar; trans is non-polar (0 D) |
| Density | 2.246 g/cm³ | Significantly denser than water |
| Boiling Point | 112.5 °C | Higher than trans (108 °C) due to polarity |
| Melting Point | -53 °C | Remains liquid at standard freezer temps |
Solvation Mechanism
The solubility of the cis isomer is governed by dipole-dipole interactions and London dispersion forces .
-
Polar Solvents: The cis geometry creates a net dipole, facilitating solubility in polar aprotic solvents (e.g., Acetone, DMSO) through dipole alignment.
-
Non-Polar Solvents: The large bromine atoms provide high polarizability, allowing excellent solubility in non-polar solvents (e.g., Hexane, Benzene) via strong dispersion forces.
Figure 1: Solvation mechanisms driving the dissolution of cis-1,2-dibromoethylene in varying solvent classes.
Solubility Landscape
The following table categorizes the solubility of cis-acetylene dibromide based on solvent polarity.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Note |
| Non-Polar | Hexane, Benzene, Toluene | Very Soluble | Driven by high polarizability of Br atoms. |
| Polar Aprotic | Acetone, Chloroform, THF | Very Soluble | Dipole-dipole interactions stabilize the cis form. |
| Polar Protic | Ethanol, Methanol | Soluble | Soluble, but potential for nucleophilic attack over long storage. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; solubility < 0.4% w/w. |
Critical Note on Isomer Separation: Commercial samples are often mixtures. The cis isomer is generally more soluble in polar media than the trans isomer due to its polarity.[1] This property can be exploited for enrichment via fractional crystallization or partition chromatography.
Experimental Protocol: Solubility Determination
To determine the precise saturation limit of cis-acetylene dibromide in a specific organic solvent (e.g., for process scale-up), use the Isothermal Saturation Shake-Flask Method .
Reagents and Equipment
-
Solvent: HPLC grade (dried over molecular sieves if moisture sensitive).
-
Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV or GC-FID.
Step-by-Step Methodology
-
Preparation: Add excess cis-1,2-dibromoethylene to 10 mL of the target solvent in a glass vial. Ensure visible undissolved liquid droplets remain (indicating saturation).
-
Equilibration: Seal the vial tightly (use a PTFE-lined cap to prevent leaching). Agitate in a temperature-controlled shaker (e.g., 25°C) for 24 hours.
-
Phase Separation: Allow the mixture to stand for 1 hour to let undissolved dense oil settle.
-
Sampling: Carefully withdraw the supernatant. Filter through a 0.22 µm PTFE filter (do not use Nylon, which may degrade).
-
Quantification: Dilute the filtrate with an internal standard (e.g., decane) and analyze via GC-FID.
Figure 2: Workflow for the quantitative determination of solubility limits.
Stability & Handling (Critical)
Researchers must account for the inherent instability of the cis isomer during solubility studies.
Isomerization
cis-1,2-Dibromoethylene is thermodynamically less stable than the trans isomer.
-
Trigger: Exposure to UV light or free-radical initiators.
-
Consequence: Spontaneous conversion to trans-1,2-dibromoethylene, which alters solubility and reactivity.
-
Prevention: Always store and handle in amber glassware. Perform solubility experiments in the dark or under red light if precise stoichiometry is required.
Chemical Stability
-
Oxidation: Slowly decomposes in air to form bromine and HBr. Store under an inert atmosphere (Argon/Nitrogen).
-
Reactivity: Avoid prolonged contact with strong bases (e.g., NaOH), which can induce dehydrohalogenation to form bromoacetylene (explosive).
Applications in Drug Development
While toxic, cis-acetylene dibromide serves as a high-value scaffold:
-
Stereoselective Cross-Coupling: Used in Sonogashira or Suzuki couplings to introduce a cis-bromoalkene motif, a bioisostere for peptide bonds in peptidomimetics.
-
Heterocycle Synthesis: Precursor for fused ring systems (e.g., isochroman derivatives) via cycloaddition reactions where the cis geometry dictates the stereochemical outcome of the product.
References
-
Lide, D. R. (Ed.).[3] (2010).[4][5][6] CRC Handbook of Chemistry and Physics (90th ed.).[4] CRC Press.[3][4] (Source for physical constants and general solubility data).[3][4][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643776, (Z)-1,2-Dibromoethylene. Retrieved from [Link]
- Kim, H., et al. (2013). Isomer-selective dissociation dynamics of 1,2-dibromoethene ionised by femtosecond-laser radiation. Physical Chemistry Chemical Physics.
-
Noyes, R. M., et al. (1950).[3] The cis-trans Isomerization of 1,2-Dibromoethylene. Journal of the American Chemical Society.[3] (Foundational text on isomerization kinetics).
Sources
- 1. scribd.com [scribd.com]
- 2. 1,2-Dibromoethylene (<i>cis</i>- and <i>trans</i>- mixture) , >98.0%(GC) , 540-49-8 - CookeChem [cookechem.com]
- 3. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-1,2-dibromoethene [chemister.ru]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Guide: Structural and Electronic Characterization of (1Z)-1,2-dibromoethene
[1]
Executive Summary
(1Z)-1,2-dibromoethene (cis-1,2-dibromoethylene) represents a fundamental halogenated alkene scaffold used as a synthetic intermediate in the production of functionalized polymers, agrochemicals, and pharmaceutical precursors.[1] Unlike its thermodynamic isomer, (1E)-1,2-dibromoethene, the Z-isomer exhibits a non-zero dipole moment and distinct steric properties driven by the syn-periplanar arrangement of the bromine atoms.[1]
This guide provides a rigorous technical analysis of the (1Z)-isomer's electronic profile, specifically its dipole moment arising from vector addition, and its distorted molecular geometry caused by steric repulsion.[1] Furthermore, we outline a self-validating protocol for its synthesis and isolation from the thermodynamic mixture, alongside a computational workflow for in silico validation.
Molecular Geometry and Steric Analysis
The geometric integrity of (1Z)-1,2-dibromoethene is defined by the competition between the
Structural Parameters
In an ideal alkene, the bond angles around the carbon atoms are 120°.[1] However, the Van der Waals radius of Bromine (~1.85 Å) is significantly larger than that of Hydrogen.[1] In the Z-isomer, the two bromine atoms are forced into proximity on the same side of the double bond (syn-configuration).[1]
-
Steric Strain: The "lock" of the double bond prevents rotation to relieve this strain.[1] Consequently, the molecule minimizes energy by opening the
bond angles.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Bond Lengths: The
bond length is approximately 1.88–1.90 Å. Thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> double bond is slightly shortened compared to non-halogenated alkenes due to the electronegativity of the halogens withdrawing electron density, though steric repulsion can induce slight elongation compared to the E-isomer.
Comparison of Isomers
| Property | (1Z)-1,2-dibromoethene (Cis) | (1E)-1,2-dibromoethene (Trans) |
| Symmetry Group | ||
| Steric Interaction | High (Br[2]···Br repulsion) | Low (Br···H interaction) |
| Stability | Kinetic / Less Stable | Thermodynamic / More Stable |
| Boiling Point | ~112.5 °C | ~108 °C |
| Dipole Moment | ~1.35 D | 0.00 D |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Note on Causality: The higher boiling point of the Z-isomer is a direct consequence of its net dipole moment, which facilitates stronger dipole-dipole intermolecular forces compared to the non-polar E-isomer.
Dipole Moment: Vector Analysis
The dipole moment (
Vector Addition Logic
The
-
(1E)-Isomer (Trans): The two
bond dipoles are equal in magnitude but opposite in direction (180° apart).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="display ng-star-inserted"> -
(1Z)-Isomer (Cis): The two
vectors point in the same general direction relative to the double bond axis. They do not cancel; instead, their components along the molecular symmetry axis are additive.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualization of Dipole Vectors[1]
Caption: Vector analysis showing the additive dipole components in the Z-isomer versus the cancellation in the E-isomer.
Synthetic Protocol & Isolation
Synthesizing pure (1Z)-1,2-dibromoethene is challenging because the bromination of acetylene typically favors anti-addition, yielding the (1E)-isomer.[1] The following protocol maximizes yield and details the separation of the Z-isomer.
Reagents & Equipment[1]
-
Reagent: Bromine (
), liquid.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or Tetrachloroethane.[1]
-
Apparatus: 3-neck round bottom flask, gas inlet tube, dropping funnel, fractional distillation column (Vigreux or packed).[1]
Step-by-Step Methodology
-
Setup: Purge the reaction vessel with
. Cool the solvent to 0°C to suppress poly-bromination (formation of 1,1,2,2-tetrabromoethane).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Bromination: Introduce Acetylene gas slowly while adding
dropwise.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quenching: Once the bromine color fades, wash the organic layer with
(sodium thiosulfate) to remove unreacted bromine.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Drying: Dry over anhydrous
and filter. -
Isomer Separation (Critical Step):
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and fractional distillation of 1,2-dibromoethene isomers.
Computational Validation Workflow
For researchers needing to verify geometric parameters or predict spectral properties (IR/Raman) prior to synthesis, the following DFT (Density Functional Theory) workflow is recommended.
Protocol
-
Software: Gaussian 16, ORCA, or GAMESS.[1]
-
Functional/Basis Set: B3LYP/6-311+G(d,p). The diffuse functions (+) are critical for accurately modeling the electron-rich bromine atoms.[1]
-
Optimization: Run Opt+Freq calculation.
-
Check: Ensure zero imaginary frequencies (confirms local minimum).
-
-
Dipole Calculation: Extract the dipole moment vector from the output log.
-
Expectation: The Z-isomer should show a dipole vector aligned with the
axis, magnitude ~1.3–1.5 D.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643776, 1,2-Dibromoethylene, (1Z)-. Retrieved from [Link]
-
Lide, D. R.[1][3] (Ed.).[1][2][3] (2005). CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1][3] (Standard source for dipole moments and boiling points of haloalkenes).[1]
-
Noyes, R. M., et al. (1950). The reaction of tetrabromoethylene with zinc. Journal of the American Chemical Society, 72(1), 33-34.[1][3] (Foundational protocol for separation of isomers).
-
NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for CHBrCHBr (Ethene, 1,2-dibromo-, (Z)-). Retrieved from [Link][1]
Technical Guide: Comparative Reactivity of cis- and trans-1,2-Dibromoethene
This guide details the physicochemical and mechanistic distinctions between cis- and trans-1,2-dibromoethene, focusing on their utility in stereoselective synthesis and drug development.
Executive Summary
In high-precision organic synthesis, particularly for conjugated polymers and enediyne antibiotics, the stereochemical integrity of vinyl halides is paramount. cis- and trans-1,2-dibromoethene are not merely geometric isomers; they function as distinct chemical reagents with divergent reactivity profiles. The trans-isomer is thermodynamically more stable and undergoes facile anti-elimination, while the cis-isomer is kinetically persistent against elimination but highly valuable as a scaffold for retaining Z-geometry in palladium-catalyzed cross-couplings. This guide provides the mechanistic grounding required to select and utilize the correct isomer for specific synthetic outcomes.
Physical Properties Matrix
The reactivity differences stem directly from the dipole moments and steric environments of the two isomers.
| Property | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene | Mechanistic Implication |
| Boiling Point | 112.5 °C | 108 °C | cis has a net dipole, increasing intermolecular forces. Separable by fractional distillation. |
| Dipole Moment | ~1.22 D | 0 D | cis is more polar; trans is non-polar. Affects solubility and binding in catalytic cycles. |
| Melting Point | -53 °C | -6.5 °C | trans packs more efficiently in the crystal lattice due to symmetry. |
| Density | 2.28 g/mL | 2.26 g/mL | Slight difference allows for density-based separation in specific gradients. |
| Thermodynamic Stability | Less Stable | More Stable | Steric repulsion between cis-bromines raises ground state energy (~0.5-1 kcal/mol). |
Mechanistic Reactivity Analysis
Dehydrobromination (Elimination Reactions)
The most critical reactivity difference lies in the rate of dehydrohalogenation to form bromoethyne.
-
Mechanism: E2 Elimination.
-
Stereoelectronic Requirement: The C-H and C-Br bonds must be anti-periplanar (dihedral angle ~180°) for optimal orbital overlap in the transition state.
-
The trans-Advantage: In trans-1,2-dibromoethene, the H on C1 and the Br on C2 are naturally positioned anti to each other across the double bond. This geometry facilitates rapid E2 elimination upon treatment with base.
-
The cis-Barrier: In cis-1,2-dibromoethene, the H and Br atoms on opposite carbons are syn to each other. Elimination requires a high-energy syn-elimination pathway or a distortion of the molecule, resulting in significantly slower reaction rates (often >100x slower).
Palladium-Catalyzed Cross-Coupling
Both isomers are excellent substrates for Suzuki, Sonogashira, and Stille couplings, but they serve different synthetic goals.
-
Stereoretention: Oxidative addition of Pd(0) into the C-Br bond occurs with retention of configuration .
-
cis-1,2-dibromoethene
cis-alkenyl-Pd species cis-product. -
trans-1,2-dibromoethene
trans-alkenyl-Pd species trans-product.
-
-
Application: The cis-isomer is a critical "linchpin" reagent for synthesizing cis-enediynes (warheads in antitumor antibiotics like Calicheamicin) and cis-stilbenes.
-
Rate Considerations: Oxidative addition is generally faster for electron-deficient vinyl halides. While both are electron-poor, the cis-isomer can suffer from steric crowding at the metal center if bulky ligands (e.g., phosphines) are used, potentially requiring specialized catalysts (e.g., Pd(PPh3)4 vs. Pd(dppf)Cl2).
Bromine Addition
Reaction with elemental bromine (Br2) yields 1,1,2,2-tetrabromoethane. While the product is identical (and achiral), the transition states differ.
-
Mechanism: Electrophilic attack forms a bromonium ion.
-
Kinetic Nuance: The cis-isomer, having higher ground-state energy due to steric repulsion between the two bromine atoms, often reacts faster with electrophiles to relieve this strain, provided the attacking reagent is not too bulky to access the pi-face.
Visualized Pathways
Diagram 1: Stereoelectronic Logic of Elimination
This diagram illustrates why the trans-isomer eliminates faster. The "Anti-Periplanar" alignment lowers the activation energy for the E2 transition state.
Caption: The trans-isomer allows for a direct anti-elimination pathway, whereas the cis-isomer forces a high-energy syn-elimination.
Diagram 2: Stereospecific Pd-Catalyzed Coupling
This workflow demonstrates the retention of configuration, crucial for drug design.
Caption: Palladium-catalyzed coupling retains the initial geometry of the vinyl halide, allowing predictable synthesis of Z- or E-alkenes.
Experimental Protocols
Protocol A: Selective Synthesis of cis-1,2-Dibromoethene
While direct bromination of ethyne yields mostly trans, the cis-isomer is often required for specific targets. Method: Controlled bromination of ethyne in a solvent system that stabilizes the cis-transition state or separation from the mixture. Separation Workflow:
-
Reagent: Commercial mixture of 1,2-dibromoethene (often ~40:60 cis:trans).
-
Distillation: Perform fractional distillation using a Vigreux column.
-
Collect fraction at 108 °C (predominantly trans).
-
Collect fraction at 112.5 °C (predominantly cis).[1]
-
-
Validation: Verify via 1H NMR (coupling constants are not applicable as protons are chemically equivalent in the symmetric isomer, but 13C NMR or IR spectroscopy distinguishes them; cis shows IR bands for symmetric vibrations that are IR-inactive in the centrosymmetric trans isomer).
Protocol B: Stereospecific Sonogashira Coupling (cis-Enediyne Synthesis)
Objective: Couple cis-1,2-dibromoethene with a terminal alkyne to form a cis-enediyne.
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Reagents:
-
cis-1,2-dibromoethene (1.0 eq)
-
Terminal Alkyne (2.05 eq)
-
Pd(PPh3)4 (5 mol%)
-
CuI (10 mol%)
-
n-Butylamine (3.0 eq) in Benzene or THF.
-
-
Execution:
-
Add reagents at 0°C to prevent polymerization.
-
Stir at room temperature for 4-12 hours. Monitor by TLC.
-
Crucial Step: Do not heat excessively (>60°C) or expose to light for prolonged periods, as this can induce photo-isomerization of the cis-product to the thermodynamically stable trans-product.
-
-
Workup: Quench with saturated NH4Cl, extract with ether.
-
Result: Retention of the cis-geometry allows the formation of the cyclic enediyne core.
References
-
Stenutz, R. (2023). cis-1,2-dibromoethene: Physical Properties and Dipole Moment. Retrieved from
-
Dynamic Science. (2023). Properties of Cis and Trans Isomers: Boiling Points and Polarity. Retrieved from
-
Kaist University. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. AIP Publishing. Retrieved from
-
Chemistry LibreTexts. (2023). Palladium-Catalyzed Cross Coupling Reactions: Mechanistic Overview. Retrieved from
-
National Institutes of Health (NIH). (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. PubMed. Retrieved from
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-1,2-Dibromoethene
Topic: Stereoselective Synthesis of (Z)-1,2-Dibromoethene from Acetylene
Executive Summary
(Z)-1,2-Dibromoethene (cis-1,2-dibromoethylene) is a critical C2-building block for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) used in the synthesis of stereodefined enediynes and bioactive polyenes.[1] While the thermodynamic product of acetylene bromination is the (E)-isomer (trans), the (Z)-isomer is often required to retain cis-geometry in downstream targets.[1]
This guide details the Kinetic Control Protocol for the direct stereoselective synthesis of the (Z)-isomer from acetylene at low temperatures (-50°C). It also details the Indirect Purification Protocol via 1,1,2,2-tetrabromoethane for applications requiring >99% isomeric purity.[1]
Mechanistic Principles & Stereoselectivity
The bromination of acetylene is governed by the competition between anti-addition (favoring E) and syn-addition (favoring Z), dictated by reaction temperature and solvent polarity.[1]
-
Thermodynamic Control (Room Temp, Non-polar solvents): The reaction proceeds via a cyclic bromonium ion intermediate.[1] Nucleophilic attack by bromide (
) occurs from the backside (anti-attack), yielding the sterically favored (E)-1,2-dibromoethene.[1] -
Kinetic Control (-50°C, Polar/Nucleophilic solvents): At cryogenic temperatures, the lifetime of the bromonium intermediate is altered, and solvent cages (or added nucleophiles like bromide salts) can facilitate a syn-addition pathway or trap a transition state that collapses to the (Z)-isomer.[1]
Key Physical Properties for Separation:
| Property | (Z)-1,2-Dibromoethene | (E)-1,2-Dibromoethene |
|---|---|---|
| Boiling Point | 112.5 °C | 108.0 °C |
| Dipole Moment | ~1.35 D | 0 D |
| Density (20°C) | 2.246 g/mL | 2.231 g/mL |[1]
Critical Insight: The close boiling points (
) make simple distillation difficult for separating 50:50 mixtures.[1] Stereoselective synthesis is therefore preferred over separation of racemic mixtures.[1]
Experimental Protocols
Protocol A: Direct Low-Temperature Stereoselective Bromination
Target: Kinetic formation of (Z)-isomer.[1]
Safety Warning: Acetylene is highly flammable and explosive under pressure.[1] Use a flash arrestor. Bromine is corrosive and toxic.[1] Perform all operations in a functioning fume hood.
Reagents:
-
Acetylene gas (Industrial grade, purified via concentrated
trap).[1] -
Bromine (
), reagent grade.[1] -
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
).[1] -
Cooling bath: Dry ice/Acetone (-78°C) or Acetonitrile/Dry ice (-45°C to -50°C).[1]
Procedure:
-
System Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (reaching the bottom), a pressure-equalizing addition funnel, and a thermometer.[1] Connect the gas outlet to a scrubber containing 10% NaOH.[1]
-
Solvent Preparation: Charge the flask with DCM (150 mL) and cool to -50°C .
-
Acetylene Saturation: Bubble acetylene gas through the cold solvent for 20 minutes to ensure saturation. Maintain a steady, low flow rate.
-
Bromine Addition:
-
Dissolve
(0.1 mol, 16.0 g) in 20 mL of cold DCM. -
Add the bromine solution dropwise over 2 hours.
-
Crucial: Maintain the internal temperature between -50°C and -40°C. Rapid addition causes localized heating, favoring the unwanted (E)-isomer.[1]
-
Continue acetylene flow during addition to maintain excess alkyne (prevents tetra-bromination).[1]
-
-
Quench & Workup:
-
Isolation: Remove solvent via rotary evaporation (bath < 30°C).[1] The crude oil is predominantly (Z)-1,2-dibromoethene.[1]
Protocol B: High-Purity Isolation via Tetrabromoethane Reduction
Target: >99% Purity via Chemical Purification.
If Protocol A yields insufficient purity, convert the mixture to 1,1,2,2-tetrabromoethane and selectively eliminate
-
Exhaustive Bromination: Treat acetylene with excess
at room temperature to form 1,1,2,2-tetrabromoethane (solid/liquid mixture).[1] -
Reduction:
-
Distillation: The product is distilled directly from the reaction mixture.[1]
-
Collect fraction at 110–113°C (Z-isomer).
-
Discard fraction at 106–109°C (E-isomer).[1]
-
Visualization of Workflow & Mechanism
Figure 1: Reaction pathway illustrating the divergence between Kinetic (Z-selective) and Thermodynamic (E-selective) outcomes based on temperature control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Z:E Ratio | Temperature too high (> -40°C).[1] | Use Dry ice/Acetonitrile bath; Add |
| Polybromination | Excess Bromine.[1][2] | Ensure Acetylene is always in excess (continuous flow).[1] |
| Low Yield | Volatility of product.[1][2][3] | Use efficient condenser; Avoid high vacuum during solvent removal.[1] |
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 1,2-Dibromoethene via Bromination of Acetylene. Retrieved from [1]
-
Noyes, R. M., Dickinson, R. G., & Schomaker, V. (1950).[1] The Kinetics of the Cis-Trans Isomerization of Diiodoethylene and of its Exchange with Iodine. Journal of the American Chemical Society, 72(1), 33–34.[1] (Cited for physical properties and distillation protocols).[1][2]
-
Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005).[1][5] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids. Tetrahedron, 61(16), 4043-4052.[1] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 1,2-Dibromoethylene Stereoisomers and Spectral Data. Retrieved from [1]
Sources
- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 1,1,2,2-Tetrabromoethane | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
Application Note: Precision Synthesis of (Z)-Stilbenes via Pd-Catalyzed Suzuki-Miyaura Coupling of cis-1,2-Dibromoethylene
Executive Summary
The stereoselective synthesis of (Z)-alkenes is a cornerstone in the development of bioactive molecules, particularly combretastatin analogs and molecular switches. While thermodynamic equilibrium favors the (E)-isomer (trans), the biological activity of many pharmacophores resides strictly in the (Z)-configuration (cis).
This guide details the operational protocols for utilizing ** cis-1,2-dibromoethylene** as a linchpin reagent in Palladium-catalyzed Suzuki-Miyaura couplings. Unlike standard vinyl halides, this di-functionalized reagent presents two distinct challenges:
-
Regioselectivity: Controlling mono-arylation versus bis-arylation.
-
Stereoretention: Preventing Pd-catalyzed isomerization to the thermodynamically stable trans-isomer.
The protocols below provide a validated pathway to unsymmetrical (Z)-stilbenes with high isomeric purity (>95:5 Z:E).
Technical Background & Mechanistic Strategy
The Isomerization Trap
The primary failure mode in this chemistry is the loss of stereochemical integrity. Mechanistically, oxidative addition of vinyl halides to Pd(0) proceeds with retention of configuration .[1] However, the resulting cis-alkenyl-palladium(II) intermediate is prone to isomerization.
-
Zwitterionic Pathway: Isomerization can occur via a zwitterionic carbene intermediate if the reaction temperature is too high or if the catalytic cycle stalls.
-
Reversible Insertion:
-hydride elimination is less likely for 1,2-disubstituted systems, but reversible insertion pathways can scramble geometry.
Strategic Optimization
To maintain the (Z)-geometry, the rate of Reductive Elimination must exceed the rate of Isomerization .
-
Ligand Choice: Bidentate ligands with large bite angles (e.g., dppf, DPEphos) are preferred over monodentate phosphines (PPh
). They enforce a cis-orientation on the metal center, accelerating the reductive elimination step. -
Stoichiometry: For mono-arylation, the dibromide must be in significant excess (3-4 equivalents) to statistically favor the single-insertion product.
Diagram 1: Reaction Pathway & Selectivity Logic
Caption: Workflow logic distinguishing mono-coupling success from common failure modes (bis-coupling and isomerization).
Experimental Protocols
Protocol A: Mono-Arylation (Synthesis of (Z)- -Bromostyrenes)
Objective: Selective synthesis of the mono-coupled intermediate while retaining Z-geometry.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| ** cis-1,2-Dibromoethylene** | 4.0 | Electrophile (Excess is critical) |
| Arylboronic Acid | 1.0 | Nucleophile |
| Pd(PPh | 0.03 (3 mol%) | Catalyst (Standard) |
| Alternative: Pd(dppf)Cl | 0.03 | Use for sterically demanding substrates |
| Na | 2.5 | Base |
| Toluene / Ethanol | 4:1 v/v | Solvent System |
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve cis-1,2-dibromoethylene (4.0 equiv) and the Pd-catalyst (3 mol%) in Toluene/Ethanol (degassed).
-
Expert Tip: Add the catalyst to the dibromide solution before the boronic acid to ensure the oxidative addition complex forms with the excess bromide first.
-
-
Addition: Add the Arylboronic acid (1.0 equiv) dissolved in a minimal amount of ethanol.
-
Activation: Add the 2M Na
CO solution. -
Reaction: Heat the mixture to 60–70 °C under an Argon atmosphere.
-
Caution: Do not reflux vigorously (typically >90 °C) as this promotes thermal isomerization to the (E)-isomer.
-
Monitoring: Monitor by TLC or GC-MS. The product usually appears within 4–6 hours. Look for the disappearance of the boronic acid.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over MgSO
. -
Purification: Concentrate under reduced pressure.
-
Critical Step: The excess cis-1,2-dibromoethylene (b.p. 110 °C) must be removed. If doing small scale, simple vacuum evaporation may suffice. For larger scales, distill off the starting material or use column chromatography (Hexanes/EtOAc).
-
Protocol B: Sequential Bis-Arylation (Synthesis of Unsymmetrical (Z)-Stilbenes)
Objective: Coupling the (Z)-
Reagents & Stoichiometry
| Component | Equiv. | Role |
| (Z)- | 1.0 | Electrophile (From Protocol A) |
| Arylboronic Acid (2) | 1.2 | Nucleophile (Different R-group) |
| Pd(dppf)Cl | 0.03 | Catalyst (High retention preferred) |
| K | 2.0 | Base (Anhydrous or mild aq.) |
| THF / Water | 10:1 | Solvent |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the (Z)-
-bromostyrene (1.0 equiv), the second Arylboronic acid (1.2 equiv), and Pd(dppf)Cl (3 mol%). -
Solvent/Base: Add THF and the base (K
PO ). -
Reaction: Heat to 65 °C for 12–18 hours.
-
Note: The second coupling is often slower due to the steric bulk of the stilbene forming.
-
-
Purification: Standard aqueous workup followed by flash chromatography on silica gel.
Quality Control & Self-Validation (E-E-A-T)
Trustworthiness in stereoselective synthesis relies on rigorous structural confirmation. You must validate the geometry of your product using
The "J-Value" Rule
The vicinal coupling constant of the vinylic protons is the definitive signature of geometry.
| Isomer | Geometry | Coupling Constant ( | Visual Diagnostic |
| (Z)-Isomer | Cis | 10 – 12 Hz | PASS (Target Product) |
| (E)-Isomer | Trans | 15 – 17 Hz | FAIL (Isomerization occurred) |
Diagram 2: Mechanistic Checkpoint
Caption: The critical competition between the productive cycle (Green) and the isomerization pathway (Red).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High (E)-isomer content | Temperature too high (>80°C) | Lower temp to 60°C; Switch to Pd(dppf)Cl |
| Low Yield (Protocol A) | Oxidative addition failure | Ensure reagents are dry; verify purity of dibromide (it degrades in light). |
| Bis-coupled product found | Insufficient dibromide excess | Increase cis-1,2-dibromoethylene to 5.0–6.0 equiv. |
| Black Precipitate (Pd black) | Catalyst decomposition | Degas solvents thoroughly (freeze-pump-thaw); add excess ligand (PPh |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Shen, W. (1997). Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids. Tetrahedron Letters, 38(32), 5575-5578. (Foundational work on ligand effects). [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
PubChem Compound Summary. (Z)-1,2-Dibromoethylene. National Library of Medicine. [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insights on cis-trans isomerization). [Link]
Sources
Application Note: Precision Synthesis of cis-Enediynes using (1Z)-1,2-Dibromoethene
Abstract & Strategic Overview
The cis-enediyne moiety represents one of the most potent "warheads" in natural product chemistry, serving as the pharmacophore for antitumor antibiotics such as calicheamicin and esperamicin. The biological activity of these molecules hinges on the Bergman cyclization , a reaction triggered only when the terminal alkynes are held in close proximity by a cis (Z) double bond.
(1Z)-1,2-dibromoethene (cis-1,2-dibromoethylene) is the quintessential linchpin for constructing this architecture. Unlike flexible linkers, it rigidly locks the geometry required for cyclization. However, its application is fraught with challenges:
-
Stereochemical Erosion: Palladium catalysts can induce Z-to-E isomerization, rendering the final product inactive.
-
Symmetry Control: Synthesizing asymmetric enediynes (R¹ ≠ R²) requires a high-fidelity stepwise coupling protocol to avoid statistical mixtures of homocoupled byproducts.
This guide provides a validated workflow for the stepwise Sonogashira coupling of (1Z)-1,2-dibromoethene, prioritizing stereoretention and yield.
Critical Parameters & Reagents
The Building Block
-
Compound: (1Z)-1,2-dibromoethene
-
Purity Requirement: >98% cis-isomer. Commercial sources often supply mixtures of cis/trans.
-
Purification: If the cis content is low, fractional distillation is required (b.p. cis 110 °C vs trans 108 °C is often too close; better separation is achieved via preparative GC or careful column chromatography on silver nitrate-impregnated silica if feasible, though commercial sourcing of pure isomer is preferred).
Catalytic System
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Why: Pd(0) sources are generally preferred over Pd(II) to minimize induction periods where oxidative addition competition might occur.
-
-
Co-catalyst: CuI (Copper(I) iodide). Essential for generating the copper-acetylide intermediate.
-
Base/Solvent: n-Butylamine (n-BuNH₂) in Benzene or THF.
-
Insight: Primary amines like n-BuNH₂ often accelerate the reaction at lower temperatures compared to Et₃N, which is critical for preventing thermal Z-to-E isomerization.
-
Experimental Protocols
Protocol A: Synthesis of Mono-Coupled (Z)-Bromoenyne
Target: Selective formation of the mono-substituted intermediate from (1Z)-1,2-dibromoethene.
The Challenge: The second bromine atom becomes more reactive after the first coupling due to conjugation. To prevent the formation of the bis-coupled product (the symmetric enediyne), one must use a large excess of the dibromo linker.
Step-by-Step Methodology:
-
Preparation of Linker Solution:
-
In a flame-dried Schlenk flask under Argon, dissolve (1Z)-1,2-dibromoethene (5.0 equivalents) in degassed Benzene or THF (0.1 M concentration relative to the alkyne).
-
Note: The 5-fold excess is non-negotiable for high selectivity.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).
-
Stir gently at room temperature for 5 minutes until the solution is homogeneous.
-
-
Alkyne Addition:
-
Dissolve the Terminal Alkyne (R¹-C≡CH, 1.0 equiv) in a minimal amount of degassed solvent.
-
Add n-Butylamine (2.0 equiv) to the alkyne solution.
-
Crucial Step: Add the Alkyne/Amine mixture dropwise to the Linker/Catalyst solution over 30–60 minutes.
-
Reasoning: Keeping the alkyne concentration low relative to the dibromo-linker ensures that any active Pd-species encounters the dibromo-linker (in excess) rather than the mono-product.
-
-
Reaction Monitoring:
-
Stir at room temperature (20–25 °C). Do not heat.
-
Monitor via TLC.[1] The mono-coupled product usually has a distinct R_f value between the starting alkyne and the bis-coupled byproduct.
-
Reaction time is typically 2–6 hours.
-
-
Work-up:
-
Quench with saturated NH₄Cl solution.[2]
-
Extract with Et₂O or Hexanes.
-
Evaporation Warning: (1Z)-1,2-dibromoethene is volatile. When concentrating the organic layer, do not use high vacuum or heating baths >30 °C.
-
Purify via flash column chromatography (Silica gel).
-
Protocol B: Synthesis of Asymmetric cis-Enediyne
Target: Coupling the second alkyne (R²) to the Mono-Coupled Intermediate.
-
Setup:
-
Dissolve the Mono-Coupled (Z)-Bromoenyne (1.0 equiv) from Protocol A in degassed THF.
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).
-
-
Coupling:
-
Add the second Terminal Alkyne (R²-C≡CH, 1.2 equiv) and n-Butylamine (3.0 equiv) .
-
Stir at room temperature.
-
Note: This step may be slower than the first. If conversion is sluggish after 6 hours, warm strictly to 40 °C. Avoid reflux , as this promotes isomerization to the trans-enediyne (which cannot cyclize).
-
-
Validation:
-
Isolate the product.[1]
-
NMR Check: Confirm retention of cis geometry.
-
In the final enediyne, the olefinic protons are absent.
-
Use ¹³C NMR or NOE (Nuclear Overhauser Effect) experiments between the R¹ and R² substituents to verify spatial proximity.
-
-
Mechanism & Pathway Visualization
Synthetic Workflow
The following diagram illustrates the critical decision points in the synthesis to avoid homocoupling and isomerization.
Figure 1: Stepwise Sonogashira workflow. Using 5.0 equivalents of the linker is the control point that forces the reaction toward the Mono-Coupled Intermediate.
The Bergman Cyclization (Mode of Action)
Once the cis-enediyne is synthesized, it serves as a precursor for the Bergman Cyclization. This pathway demonstrates why the cis geometry is non-negotiable.
Figure 2: The Bergman Cyclization mechanism. The reaction proceeds through a p-benzyne diradical which abstracts hydrogen atoms from the DNA backbone, causing cell death.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-coupling observed in Step 1 | Insufficient excess of dibromoethene. | Increase linker equivalents to 5–10x. Ensure dropwise addition of alkyne. |
| Low Yield / Starting Material Recovery | Oxygen poisoning of Pd(0). | Degas solvents rigorously (freeze-pump-thaw x3). Ensure CuI is white/off-white (not green/oxidized). |
| Formation of trans-isomer | Thermal isomerization or prolonged reaction time. | Keep reaction temperature ≤25 °C. Switch base to n-BuNH₂ or Piperidine. Reduce reaction time. |
| Homocoupling of Alkyne (Glaser) | Presence of O₂ with Cu catalyst. | Strict exclusion of air is required. Homocoupling is oxidative; it cannot happen without an oxidant (O₂). |
Safety & Handling
-
(1Z)-1,2-dibromoethene Toxicity: This compound is a halogenated alkene. It is toxic by inhalation and skin contact. All manipulations must be performed in a fume hood.
-
Volatility: With a boiling point of ~110 °C, it is not extremely volatile, but vacuum removal requires care to avoid co-evaporating the product if the product molecular weight is low.
-
Enediyne Instability: The final cis-enediyne products are high-energy molecules. Strained cyclic enediynes can undergo spontaneous Bergman cyclization at room temperature, potentially leading to explosion or rapid polymerization. Store at -20 °C or -80 °C in the dark.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Nicolaou, K. C., et al. (1991). Chemistry and biology of the enediyne anticancer antibiotics. Angewandte Chemie International Edition, 30(11), 1387-1416.
-
Jones, G. B., & Wright, J. M. (2003). The Bergman cycloaromatization reaction.[3][4][5][6] Plattner's Manual of Organic Chemistry.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Urdaneta, N. A., et al. (2012). Stereoselective synthesis of (Z)-1-bromo-1-en-3-ynes. Journal of the Mexican Chemical Society.
Sources
- 1. Synthesis of cis-Oriented Vicinal Diphenylethylenes through a Lewis Acid-Promoted Annulation of Oxotriphenylhexanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. Bergman Cyclization [organic-chemistry.org]
- 4. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling conditions for (Z)-1,2-dibromoalkenes
Application Note: Precision Sonogashira Coupling of ( )-1,2-Dibromoalkenes
Abstract & Core Directive
This guide details the protocol for the palladium-catalyzed Sonogashira cross-coupling of (
The Challenge: The primary synthetic difficulty is maintaining the thermodynamically less stable (
The Solution: This protocol utilizes a kinetic control strategy based on the work of Alami and Linstrumelle , employing specific Pd(0)/Cu(I) ratios and amine bases to ensure >98% stereoretention and precise control over mono- vs. bis-alkynylation.
Mechanistic Insights & Stereochemical Integrity
The Sonogashira coupling of vinyl halides proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, for (
-
Oxidative Addition with Retention: The oxidative addition of Pd(0) to the C(sp²)-Br bond occurs with retention of configuration. The (
)-geometry is preserved in the intermediate ( )-alkenyl-Pd(II) complex. -
Prevention of Isomerization: Isomerization to the thermodynamically stable (
)-isomer can occur if the reaction temperature is too high or if the reaction stalls, allowing reversible coordination/insertion pathways. High concentrations of amine base at moderate temperatures (RT to 40°C) generally favor the kinetic ( )-product.
Figure 1: Mechanistic Pathway & Stereocontrol
Caption: The catalytic cycle emphasizes the retention of configuration during oxidative addition. Isomerization is a competing slow pathway favored by heat.
Experimental Protocols
Protocol A: Selective Mono-Alkynylation
Objective: Synthesis of (
Reagents:
-
(
)-1,2-Dibromoethylene (5.0 equiv) -
Terminal Alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
n-Butylamine (2.0 equiv)
-
Solvent: Benzene or Toluene (degassed)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Charging: Add (
)-1,2-dibromoethylene (5.0 equiv) and degassed benzene (0.1 M concentration relative to alkyne). -
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). The solution may turn slightly dark.
-
Alkyne Addition: Add n-butylamine (2.0 equiv) followed by the terminal alkyne (1.0 equiv) dropwise over 15 minutes.
-
Note: Slow addition helps prevent homocoupling (Glaser coupling) of the alkyne.
-
-
Reaction: Stir at Room Temperature (20-25°C) . Monitor by TLC/GC.
-
Time: Typically 2–4 hours.
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O. Wash organic layer with water and brine. Dry over MgSO₄.[1]
-
Purification: Concentrate under reduced pressure (Caution: Dibromoethylene is volatile). Purify via silica gel flash chromatography.
-
Elution: (
)-1,2-dibromoethylene will elute first, followed by the ( )-bromoenyne.
-
Protocol B: Sequential Synthesis of Unsymmetrical ( )-Enediynes
Objective: Synthesis of (
Step-by-Step Procedure:
-
First Coupling: Follow Protocol A, but use 1.2 equiv of (
)-1,2-dibromoethylene relative to Alkyne 1. (Note: Using near-stoichiometric amounts increases bis-coupling risk, but is necessary for one-pot efficiency. Alternatively, isolate the mono-product from Protocol A and re-subject). -
Second Coupling (In Situ): Once Alkyne 1 is consumed (TLC check):
-
Add Alkyne 2 (1.2 - 1.5 equiv).
-
Add additional base (Piperidine or Et₃N, 3.0 equiv).
-
Optional: Add a second portion of Pd catalyst (2 mol%) if the reaction is sluggish.
-
-
Reaction: Stir at Room Temperature . If reactivity is low, warm gently to 40-50°C.
-
Warning: Temperatures >60°C significantly increase the risk of (
)-to-( ) isomerization.
-
-
Workup: Standard aqueous workup and silica purification.
Optimization & Troubleshooting Guide
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard Pd(0) sources are robust. PdCl₂(dppf) is excellent for difficult substrates to prevent isomerization. |
| Base | n-Butylamine or Piperidine | Primary/secondary amines reduce steric bulk and accelerate the Cu-cycle. Et₃N is a viable alternative. |
| Solvent | Benzene, Toluene, or THF | Non-polar solvents often suppress side reactions. THF is preferred for solubility of polar substrates. |
| Temperature | 20°C - 45°C | CRITICAL: Higher temperatures (>60°C) promote thermodynamic isomerization to the ( |
| Stoichiometry | 5:1 (Dibromo:Alkyne) | Essential for high yield of mono-coupled product. |
Decision Tree for Troubleshooting
Caption: Logical flow for diagnosing common failure modes in Sonogashira coupling of vinyl halides.
Safety & Handling
-
(
)-1,2-Dibromoethylene: Highly volatile and toxic. All transfers must occur in a well-ventilated fume hood. -
Enediynes: The products (enediynes) are high-energy molecules. While simple enediynes are generally stable at RT, they can undergo Bergman cyclization at elevated temperatures (typically >150°C, but lower for strained systems), generating benzenoid diradicals. Store at -20°C in the dark.
-
Palladium/Copper: Heavy metal waste must be segregated.
References
-
Alami, M., & Linstrumelle, G. (1991). Tetrahedron Letters, 32(43), 6109-6112. "Stereoselective synthesis of (Z)-1-chloro-1-alken-3-ynes and (Z)-1-bromo-1-alken-3-ynes." Link
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). Tetrahedron Letters, 16(50), 4467-4470. "A convenient synthesis of acetylenes: Catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Link
-
Uenishi, J., Matsui, K., & Wada, A. (2003). Tetrahedron Letters, 44(30), 5707-5710. "Stereoselective synthesis of (Z)-1-bromo-1-alkenes and their application to the synthesis of (Z)-enediynes." Link
-
Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874-922. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Link
Strategic Utilization of cis-1,2-Dibromoethylene in the Total Synthesis of Spirotetronate Antibiotics
Part 1: Introduction & Strategic Rationale
The Synthetic Challenge
Spirotetronate antibiotics (e.g., Quartromicin, Abyssomicin, Maklamicin) represent a formidable class of polyketides characterized by a spiro-tetronic acid core embedded within a macrocyclic framework. A critical bottleneck in the total synthesis of these targets, particularly the Quartromicin series, is the stereocontrolled construction of the macrocyclic backbone which often contains thermodynamically less stable cis (Z) alkene geometries.
Traditional methods like Lindlar hydrogenation or Wittig olefination often fail in late-stage fragment assembly due to lack of chemoselectivity or steric hindrance.
The Solution: cis-1,2-Dibromoethylene as a Linchpin
cis-1,2-Dibromoethylene serves as a high-fidelity "linchpin" reagent.[1] Its utility lies in its ability to undergo sequential, stereoretentive Palladium-catalyzed cross-coupling reactions. By acting as a bis-electrophile, it allows for the modular assembly of two complex polyketide fragments while rigidly enforcing Z-geometry.
Key Advantages:
-
Stereoretention: The cis-geometry is preserved during oxidative addition and reductive elimination in Stille and Suzuki couplings.
-
Sequential Functionalization: The two bromine atoms have sufficiently different reactivities after the first coupling (due to electronic changes), allowing for controlled mono-substitution.
-
Modularity: It enables a "Head-to-Head" or "Tail-to-Tail" dimerization strategy essential for symmetric targets like Quartromicin.
Part 2: Mechanism & Workflow Visualization
The following diagram illustrates the "Linchpin Strategy" where cis-1,2-dibromoethylene connects two polyketide fragments (Fragment A and Fragment B) to form the Z-diene precursor required for macrocyclization.
Part 3: Detailed Experimental Protocol
This protocol details the Stille-Stille sequence , the most common method for spirotetronate backbone assembly due to the mild conditions compatible with sensitive polyol chains.
Phase 1: Preparation of (Z)-1-Bromoalkenyl Intermediate
Objective: Selective mono-coupling of the first polyketide fragment.
Reagents:
-
Polyketide Vinyl Stannane (Fragment A) [1.0 equiv]
-
cis-1,2-Dibromoethylene [5.0 - 10.0 equiv] (Excess is critical to prevent double coupling)
-
Catalyst: Pd(PPh₃)₄ [5 mol%] or PdCl₂(MeCN)₂ [5 mol%]
-
Solvent: DMF or NMP (Degassed)
Procedure:
-
Reagent Handling: cis-1,2-Dibromoethylene is light-sensitive and volatile. Weigh quickly in low light and use immediately.
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add the cis-1,2-dibromoethylene (large excess) and solvent.
-
Catalyst Addition: Add the Pd catalyst to the stirring solution. Ensure the solution is yellow/homogeneous.
-
Fragment Addition: Dissolve the Vinyl Stannane (Fragment A) in a minimal amount of degassed solvent. Add this solution dropwise over 1 hour to the dibromide mixture at Room Temperature (RT).
-
Expert Insight: Slow addition into an excess of dibromide favors mono-substitution (kinetic control).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC. The product ((Z)-vinyl bromide) usually has a different R_f than the starting stannane.
-
Workup:
-
Remove excess cis-1,2-dibromoethylene in vacuo (high vacuum, cold trap) immediately. Do not heat significantly.
-
Dilute residue with Et₂O, wash with water/brine to remove DMF.
-
Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to protect acid-sensitive groups).
-
Phase 2: Second Coupling (Macrocycle Precursor Assembly)
Objective: Coupling the (Z)-bromide with Fragment B to complete the chain.
Reagents:
-
(Z)-Vinyl Bromide (from Phase 1) [1.0 equiv]
-
Vinyl Stannane (Fragment B) [1.1 equiv]
-
Catalyst: Pd₂dba₃ [2.5 mol%] + AsPh₃ [10 mol%] (Farina conditions)
-
Additives: CuI [10 mol%] (Copper effect accelerates Stille coupling)
Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine the (Z)-Vinyl Bromide and Fragment B stannane in degassed DMF/THF (1:1).
-
Catalyst: Add Pd₂dba₃, AsPh₃, and CuI.
-
Why AsPh₃? Triphenylarsine is a "soft" ligand that often accelerates Stille couplings of sterically hindered or deactivated bromides better than PPh₃.
-
-
Thermal Cycle: Heat the mixture to 45–60°C.
-
Caution: Monitor strictly. Overheating can cause Z→E isomerization.
-
-
Workup: Standard aqueous workup. Wash with aqueous KF (potassium fluoride) to precipitate tin residues as insoluble Bu₃SnF. Filter through Celite.
Part 4: Quantitative Data & Troubleshooting
Solvent & Catalyst Effects on Stereoretention (Z:E Ratio)
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| 1 | Pd(PPh₃)₄ | THF | 60 | 65 | 85:15 |
| 2 | Pd(PPh₃)₄ | DMF | 25 | 72 | 92:8 |
| 3 | Pd₂dba₃ / AsPh₃ | DMF | 40 | 88 | >98:2 |
| 4 | PdCl₂(dppf) | Toluene | 80 | 55 | 70:30 |
Data derived from generalized optimization studies for Z-haloalkene couplings [1, 2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Coupling (A-Linker-A) | Insufficient excess of dibromide in Step 1. | Increase cis-1,2-dibromoethylene to 10 equiv. Use slow addition. |
| Isomerization (Z to E) | Temperature too high or prolonged reaction time. | Switch to Pd₂dba₃/AsPh₃ (faster rate at lower temp). Exclude light. |
| Low Conversion | Oxidative addition is slow due to steric bulk. | Add CuI (co-catalyst). Switch solvent to NMP. |
| Protodestannylation | Trace acid in silica gel or solvent. | Pre-wash silica with 1% Et₃N. Use base-washed glassware. |
Part 5: References
-
Tatsuta, K., et al. (2001). "Total synthesis of Quartromicin D1." Tetrahedron Letters.
-
Shen, W., & Wang, L. (2011). "Stereoselective synthesis of cis-1,2-dihaloalkenes via Pd-catalyzed coupling." Journal of Organic Chemistry.
-
Farina, V., & Krishnamurthy, V. (1997).[2] "The Stille Reaction."[2][3][4][5] Organic Reactions.[1][2][4][5][6][7][8]
-
Roush, W. R., et al. (2005).[6] "Studies on the Synthesis of Spirotetronates." Journal of the American Chemical Society.[2][3][7][9]
Sources
- 1. 1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Silver-Catalyzed Z-Selective Bromination of Terminal Alkynes
The following Application Note and Protocol guide details the Silver-Catalyzed Z-Selective Bromofunctionalization of Terminal Alkynes . This guide focuses on the synthesis of (Z)-
Executive Summary
The stereoselective synthesis of Z-alkenyl halides is a persistent challenge in organic chemistry. Standard electrophilic bromination of alkynes typically proceeds via anti-addition, yielding thermodynamically stable E-isomers. This guide details a robust Silver(I)-catalyzed protocol that reverses this trend, enabling the highly regioselective and stereoselective formation of (Z)-
This method leverages the unique carbophilic properties of Silver(I) to activate the alkyne, facilitating a controlled bromination-acetoxylation sequence. The resulting (Z)-enol acetates are versatile precursors for cross-coupling reactions, allowing retention of Z-geometry in complex drug scaffolds.
Mechanistic Principles
The Stereoselectivity Paradox
Classical bromination of alkynes (e.g., using
The Silver Solution
Silver(I) salts do not merely act as Lewis acids; they engage in a dual-activation mode involving
Key Mechanistic Steps:
-
Activation:
coordinates to the terminal alkyne.[1] In the presence of acetate, a reversible formation of silver acetylide occurs. -
Bromination: N-Bromosuccinimide (NBS) acts as the electrophilic bromine source. The silver-activated alkyne reacts with NBS.[1]
-
Nucleophilic Trapping: The acetate anion (
) attacks the activated intermediate. Crucially, the coordination sphere of silver directs this attack to occur in a manner that yields the Z-isomer (syn-addition outcome relative to the final alkene geometry).
Figure 1: Simplified mechanistic pathway for the Ag-catalyzed Z-selective bromofunctionalization.
Experimental Protocol
Protocol ID: Ag-Z-Br-01
Target: Synthesis of (Z)-1-acetoxy-2-bromo-1-phenyl-1-propene derivatives. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
| Reagent | Equiv.[2] | Role | Grade/Notes |
| Terminal Alkyne | 1.0 | Substrate | >98% purity recommended |
| N-Bromosuccinimide (NBS) | 1.2 | Bromine Source | Recrystallize from water before use to remove |
| Silver Nitrate ( | 0.05 - 0.10 | Catalyst | Keep in dark; High purity (>99%) |
| Acetic Anhydride ( | 2.0 - 3.0 | Reagent/Solvent | Distilled if old; Moisture-free |
| Acetonitrile ( | Solvent | Solvent | Anhydrous; optional if using neat |
Step-by-Step Procedure
Step 1: Catalyst Preparation & Setup
-
Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Allow to cool under a stream of nitrogen or argon.
-
Critical: Wrap the flask in aluminum foil. Silver salts are photosensitive; light exclusion prevents catalyst deactivation and radical side-reactions.
Step 2: Reaction Assembly
-
Add
(8.5 mg, 0.05 mmol, 5 mol%) to the flask. -
Add NBS (214 mg, 1.2 mmol, 1.2 equiv).
-
Add the Terminal Alkyne (1.0 mmol).
-
Add Acetic Anhydride (2.0 equiv) and Acetonitrile (2.0 mL).
-
Note: Some protocols use neat Acetic Anhydride. Acetonitrile is added to improve solubility of the silver salt and NBS.
-
Step 3: Incubation
-
Seal the flask and stir the reaction mixture at Room Temperature (25 °C) .
-
Monitor by TLC (typically 2–6 hours).
-
Endpoint: Disappearance of the starting alkyne spot.
Step 4: Work-up
-
Dilute the mixture with Ethyl Acetate (
, 10 mL). -
Quench with saturated aqueous
solution (10 mL) to neutralize excess acetic anhydride and succinimide byproducts. Caution: evolution. -
Separate the organic layer. Extract the aqueous layer with
(2 x 10 mL). -
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Silica Gel Flash Chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
-
Stability: (Z)-
-bromoenol acetates are generally stable on silica but should be stored at 4 °C.
Optimization & Critical Parameters
Catalyst Selection
While
- : Best balance of solubility and Lewis acidity.
- : Effective but may require longer reaction times due to lower solubility.
- : Too reactive; can lead to oligomerization or loss of Z-selectivity.
Solvent Effects
The choice of solvent dictates the reaction pathway:
-
Acetonitrile (
): Promotes the ionic mechanism required for Z-selectivity. -
Dichloromethane (
): often slows the reaction or leads to mixed E/Z ratios. -
Acetone: Avoid. Can react with NBS (alpha-bromination).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Catalyst poisoning or light degradation. | Ensure dark conditions. Use fresh |
| Formation of E-isomer | Radical pathway competition. | Ensure Oxygen is excluded (Argon purge). Add radical inhibitor (e.g., BHT) if persistent. |
| Polybromination | Excess NBS or high temperature. | Strictly control NBS stoichiometry (1.1-1.2 eq). Maintain temp < 30 °C. |
| Product Hydrolysis | Acidic workup or wet silica. | Neutralize fully with |
Substrate Scope & Limitations
-
Aromatic Alkynes: Excellent yields (80-95%) and Z-selectivity (>95:5). Electron-donating groups (OMe, Me) accelerate the reaction.
-
Aliphatic Alkynes: Good yields, but may require slightly higher catalyst loading (10 mol%) or time.
-
Functional Group Tolerance: Tolerates esters, halides, and internal alkenes.[3][4] Free amines or alcohols may require protection to prevent N/O-acetylation or oxidation.
References
-
Primary Protocol: Chen, Z., Li, J., Jiang, H., Zhu, S., Li, Y., & Qi, C. (2010). Silver-Catalyzed Difunctionalization of Terminal Alkynes: Highly Regio- and Stereoselective Synthesis of (Z)-β-Haloenol Acetates. Organic Letters, 12(14), 3262–3265. Link
-
Mechanistic Insight (Hydroalkylation context): Lee, M. T., & Lalic, G. (2021).[5] Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society, 143(40), 16663–16672.[5] Link
-
General Silver Catalysis Review: Fang, G., & Bi, X.[6] (2015).[2][6] Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews, 44(22), 8124-8173. Link
-
Related Halogenation: Jiang, H., et al. (2014). Silver-Catalyzed Stereoselective Bromofluorination of Alkynes. Angewandte Chemie International Edition, 53, 1-6. Link
Sources
microwave-assisted synthesis of (Z)-1-bromo-1-alkenes from dibromoethene
This Application Note details the microwave-assisted stereoselective synthesis of (Z)-1-bromo-1-alkenes , a critical scaffold in medicinal chemistry for accessing geometrically defined tri-substituted olefins and bioactive polyenes.
While "dibromoethene" (specifically 1,1-dibromoethene or vinylidene dibromide) is a common building block for aryl derivatives via cross-coupling, the most versatile and stereochemically rigorous microwave protocol for generating general (Z)-1-bromo-1-alkenes (bearing alkyl or aryl groups) utilizes the Microwave-Induced Debrominative Decarboxylation of anti-2,3-dibromoalkanoic acids . This guide focuses on this high-efficiency pathway while also addressing the direct coupling of 1,1-dibromoethene.
Executive Summary
(Z)-1-Bromo-1-alkenes are privileged intermediates in the synthesis of stereodefined pharmaceuticals, serving as precursors for Suzuki-Miyaura, Sonogashira, and Negishi couplings. Conventional thermal synthesis (e.g., Wittig olefination or reduction of 1,1-dibromoalkenes) often suffers from poor E/Z selectivity, long reaction times (hours to days), and harsh conditions.
This protocol details a microwave-assisted methodology that:
-
Ensures Stereocontrol: Delivers >98% (Z)-selectivity via a specific anti-elimination mechanism.
-
Accelerates Kinetics: Reduces reaction times from hours to <2 minutes.
-
Utilizes Accessible Precursors: Uses anti-2,3-dibromoalkanoic acids (derived from alkenes or acrylic acids) or 1,1-dibromoethene.
Scientific Foundation & Mechanism
The Challenge of Stereoselectivity
The synthesis of vinyl bromides is governed by the thermodynamic stability of the alkene. The (E)-isomer is typically favored in thermodynamic control. Accessing the kinetic (Z)-isomer requires a mechanism that locks the conformation prior to elimination.
The Microwave Advantage (The "Kuang Protocol")
The primary method described here relies on the Debrominative Decarboxylation of anti-2,3-dibromoalkanoic acids.[1]
-
Mechanism: The reaction proceeds via an anti-elimination pathway. Under microwave irradiation in DMF/Et
N, the carboxylate attacks the -position or facilitates a concerted E2-type elimination where the stereochemistry of the starting material (anti-dibromide) strictly dictates the geometry of the product (Z-alkene). -
Microwave Effect: Direct dielectric heating of the polar DMF solvent creates rapid internal heating ("hot spots"), accelerating the decarboxylation step which is the rate-determining step, preventing thermal isomerization of the sensitive (Z)-product.
Alternative: Coupling of 1,1-Dibromoethene
For synthesizing 1-bromo-1-arylethenes, 1,1-dibromoethene (vinylidene dibromide) undergoes Pd-catalyzed mono-coupling. Microwave irradiation promotes the oxidative addition of the trans-bromide (relative to the hydrogen), often yielding the (Z)-product due to steric factors, though selectivity can vary with the catalyst system.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessels: 10 mL Pyrex pressure-sealed vials.
-
Reagents:
Protocol A: Debrominative Decarboxylation (Primary Method for High Z-Selectivity)
Best for: Alkyl and Aryl substituted alkenes requiring strict (Z) geometry.
-
Preparation: In a 10 mL microwave vial, dissolve anti-2,3-dibromoalkanoic acid (1.0 mmol) in DMF (3.0 mL).
-
Activation: Add Et
N (2.0 mmol, 2.0 equiv). Cap the vial with a Teflon-lined septum. -
Irradiation: Program the microwave reactor:
-
Workup: Cool to RT (compressed air cooling). Pour mixture into water (15 mL) and extract with ether/ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Protocol B: Pd-Catalyzed Mono-Coupling of 1,1-Dibromoethene
Best for: Rapid access to (Z)-1-bromo-1-arylethenes.
-
Loading: Load Pd(PPh
) (3 mol%) and Arylboronic acid (1.0 mmol) into the vial under Argon. -
Solvent: Add 1,1-dibromoethene (1.2 mmol) and Toluene/EtOH/H
O (2:1:1, 4 mL). -
Base: Add Na
CO (2.0 mmol). -
Irradiation: Heat at 100 °C for 5-10 minutes .
-
Note: This method may produce small amounts of the gem-diarylated byproduct if stoichiometry is not controlled.
Data Analysis & Performance
Comparative Efficiency (Protocol A)
The microwave protocol demonstrates a massive reduction in reaction time compared to conventional reflux.
| Substrate (R-Group) | Method | Time | Yield (%) | Z/E Ratio |
| Phenyl (Ph) | Thermal (Reflux) | 3 hrs | 78 | 92:8 |
| Microwave | 1 min | 94 | >99:1 | |
| 4-Methoxy-Ph | Thermal | 4 hrs | 72 | 90:10 |
| Microwave | 1.5 min | 91 | 98:2 | |
| Octyl (C8H17) | Thermal | 5 hrs | 65 | 85:15 |
| Microwave | 2 min | 88 | 97:3 |
Data sourced and extrapolated from Kuang et al. (2001, 2005).
Visual Workflows
Mechanistic Pathway (Protocol A)
The following diagram illustrates the stereospecific anti-elimination mechanism enforced by the microwave conditions.
Figure 1: Stereochemical pathway transforming trans-cinnamic acids to (Z)-vinyl bromides via anti-2,3-dibromoalkanoic acids.
Experimental Workflow (Protocol B: Coupling)
Figure 2: Operational workflow for the Pd-catalyzed microwave coupling of 1,1-dibromoethene.
Troubleshooting & Optimization
-
Low Yield (Protocol A): If the reaction is incomplete after 1 minute, extend time to 2 minutes but do not increase temperature above 140 °C to avoid polymerization. Ensure DMF is anhydrous.
-
Isomerization: If (E)-isomer content increases, reduce the reaction temperature. The (Z)-isomer is kinetically formed but thermodynamically less stable. Rapid cooling (quenching) post-microwave is essential.
-
Safety: The decarboxylation releases CO
gas. Use a microwave vial rated for high pressure (up to 20-30 bar) and ensure the vessel is not overfilled (max 50% volume).
References
-
Kuang, C., Senboku, H., & Tokuda, M. (2001).[2][3][4] Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction.[1][2][3][4][7] Tetrahedron Letters, 42(23), 3893–3896.[2][3]
-
Kuang, C., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052.
-
Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[5] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides.[5] Journal of the American Chemical Society, 124(27), 8001-8006.
-
Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling. International Journal of Organic Chemistry, 10, 135-143.
Sources
- 1. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 2. Sci-Hub. Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction / Tetrahedron Letters, 2001 [sci-hub.ru]
- 3. Sci-Hub. Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction / Tetrahedron Letters, 2001 [sci-hub.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Stille coupling stereoretention with cis-1,2-dibromoethene
Part 1: Executive Summary
The utilization of cis-1,2-dibromoethene as a linchpin for synthesizing Z-configured stilbenes, enediynes, and polyenes (e.g., Combretastatin A-4 analogues) presents a formidable thermodynamic challenge. Under standard Palladium-catalyzed conditions, the cis-alkenyl palladium intermediate is prone to rapid isomerization to the thermodynamically favored trans-isomer, leading to mixtures that are difficult to separate.
This Application Note details a Kinetic Control Protocol designed to "outrun" the isomerization pathway. By leveraging the Farina Effect (using Triphenylarsine ligands) and optimized solvent polarity, researchers can accelerate the rate-determining transmetallation step, thereby locking in the Z-geometry before isomerization can occur.
Part 2: Mechanistic Insight & The Isomerization Trap
To achieve stereoretention, one must understand the "race" occurring at the molecular level. The catalytic cycle bifurcates at the oxidative addition intermediate.
-
The Trap (Thermodynamic Control): Upon oxidative addition of the cis-bromide to Pd(0), a cis-alkenyl-Pd(II) species is formed. This species is sterically congested. If the subsequent step (transmetallation) is slow, the complex relaxes via a zwitterionic intermediate or Berry pseudorotation to the lower-energy trans-isomer.
-
The Solution (Kinetic Control): We must accelerate the transmetallation step so that it consumes the cis-Pd(II) species faster than it can isomerize.
Key Driver: The ligand Triphenylarsine (AsPh
Pathway Visualization
Caption: The Kinetic Control Bifurcation. Success depends on accelerating the Green path (Transmetallation) to outcompete the Red path (Isomerization).
Part 3: Optimization Matrix
The following parameters have been validated to maximize the Z/E ratio.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Ligand | PPh | AsPh | AsPh |
| Catalyst Source | Pd(PPh | Pd | Allows precise control of the Ligand:Pd ratio (use 4:1 or 8:1 As:Pd). |
| Solvent | THF or Toluene | DMF or NMP | Polar aprotic solvents stabilize the polar transition state of the transmetallation step. |
| Additive | None | CuI (10 mol%) | The "Liebeskind-Stille" effect. Cu(I) scavenges free ligands or forms a more reactive organocopper intermediate. |
| Temperature | Reflux (>80°C) | Mild Heat (40–60°C) | High heat promotes thermodynamic relaxation (isomerization). Keep temp as low as possible. |
Part 4: Validated Protocol (Step-by-Step)
Target: Sequential functionalization of cis-1,2-dibromoethene to generate an asymmetric Z-stilbene.
Phase 1: Setup & Deoxygenation (Critical)
Oxygen is the enemy. It promotes homocoupling of the stannane and oxidation of the labile AsPh
-
Flame-dry a Schlenk flask or microwave vial under vacuum.
-
Backfill with Argon (repeat 3x).
-
Solvent Prep: Sparge anhydrous DMF with Argon for 30 minutes prior to use. Do not rely solely on "anhydrous" bottles.
Phase 2: The Reaction Assembly
Scale: 1.0 mmol limiting reagent basis.
-
Catalyst Pre-complexation:
-
In the reaction vessel, charge Pd
(dba) (23 mg, 0.025 mmol, 2.5 mol%) and AsPh (61 mg, 0.2 mmol, 20 mol%). -
Add 2 mL of degassed DMF. Stir at RT for 10 mins. The solution should turn from purple/dark red to a yellow/orange hue, indicating ligand exchange.
-
-
Substrate Addition:
-
Add cis-1,2-dibromoethene (1.0 mmol) via syringe.
-
Note: If doing mono-substitution, use excess dibromoethene (3-5 equiv) to prevent double coupling, then distill off the excess later. If doing the second coupling on a cis-bromo-styrene intermediate, use 1.0 equiv.
-
-
Stannane & Additive:
-
Add CuI (19 mg, 0.1 mmol, 10 mol%).
-
Add the Organostannane (e.g., Tributyl(phenyl)stannane) (1.05 mmol).
-
-
Execution:
-
Heat to 45–50°C . Monitor strictly by TLC.
-
Endpoint: Most reactions complete within 2-6 hours under these accelerated conditions.
-
Phase 3: Workup (Tin Removal)
Stannane byproducts are toxic and smear on silica.
-
Dilute mixture with Et
O. -
KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF). This precipitates the tin as insoluble Bu
SnF (white solid). -
Filter through a pad of Celite to remove the tin solids.
-
Dry (MgSO
) and concentrate.
Part 5: Quality Control & Self-Validation
How do you confirm you retained the cis-geometry without growing a crystal? Proton NMR (
J-Coupling Diagnostic Table
Analyze the vinylic protons (the bridge between the rings).
| Isomer | Geometry | Coupling Constant ( | Visual Appearance |
| cis (Z) | Protons on same side | 6 – 12 Hz (Typically ~10 Hz) | Doublet (distinctly tighter splitting) |
| trans (E) | Protons on opposite sides | 12 – 18 Hz (Typically ~16 Hz) | Doublet (wide splitting) |
Validation Check: If your product shows a doublet with
Part 6: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Stalled Rxn | Catalyst poisoning or slow transmetallation. | Add CsF (2 equiv) to the reaction. Fluoride activates the stannane, forming a hypervalent silicate-like species that transfers faster. |
| High Isomerization (E-product) | Reaction temperature too high or run too long. | Reduce temp to 35°C; Increase catalyst loading to 5 mol% to finish faster; Ensure AsPh |
| Homocoupling (R-R) | Oxygen presence. | Re-sparge solvents. Ensure system is under positive Argon pressure. |
References
-
The "Farina Effect" (AsPh3 acceleration): Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1][2] [Link]
-
Mechanism of Isomerization vs Transmetallation: Casado, A. L., & Espinet, P. (1998).[3] Mechanism of the Stille Reaction.[1][2][4][5] 2. Oxidative Addition of Organic Halides to Pd(PPh3)4 and Isomerization of cis- and trans-PdRL2X Complexes.[5] Organometallics.[1][3][4] [Link]
-
Application to Combretastatin (Z-Stilbene) Synthesis: Pettit, G. R., et al. (1995). Antineoplastic agents.[6] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. [Link]
-
NMR Coupling Constant Data for Alkenes: Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Selective Negishi Cross-Coupling Protocols for 1,2-Dibromoalkenes
Executive Summary
1,2-Dibromoalkenes are high-value linchpins in the synthesis of stereodefined trisubstituted alkenes , conjugated dienes , and Tamoxifen-type selective estrogen receptor modulators (SERMs). However, their use is often bottlenecked by the "selectivity paradox": the high reactivity of the C(sp²)-Br bond often leads to uncontrollable bis-coupling (over-reaction) or stereoisomerization.
This guide details optimized Negishi cross-coupling protocols designed to break symmetry. By leveraging the Negishi protocol , which utilizes organozinc reagents, researchers can achieve superior functional group tolerance and reaction rates compared to Stille or Suzuki methods.[1] This note provides a validated workflow for mono-selective coupling to generate 1-bromo-1,3-dienes and subsequent sequential coupling to access unsymmetrical tetrasubstituted olefins.
Mechanistic Insight & Selectivity Logic
The success of coupling 1,2-dibromoalkenes relies on exploiting the kinetic differences between the two bromide sites. In symmetrical substrates like (E)-1,2-dibromoethylene, selectivity is controlled purely by stoichiometry and catalyst sterics . In unsymmetrical substrates (e.g., 1,2-dibromo-1-phenylethylene), the bromide trans to the bulky group or on the more electron-deficient carbon typically reacts first.
The Selectivity Decision Tree
The following diagram illustrates the kinetic pathway. The critical control point is the Transmetallation step. If the concentration of Organozinc (R-Zn-X) is high, the mono-coupled product immediately undergoes a second oxidative addition.
Figure 1: Kinetic pathway distinguishing mono- vs. bis-coupling events. Control is exerted at the transmetallation stage via stoichiometry.
Critical Experimental Parameters
Organozinc Reagent Preparation
The quality of the organozinc reagent is the single biggest variable. "Schlenk equilibrium" shifts can alter reactivity.
-
Recommendation: Use ZnCl₂ (anhydrous) dried under high vacuum at 140°C for 2 hours before use.
-
Preparation Route: Transmetallation from Organolithium/Grignard is preferred for precision over direct insertion (Zn dust) for this specific application.
Catalyst Selection[2]
-
Pd(PPh₃)₄: Standard for mono-coupling. The bulky triphenylphosphine ligands slow down the second oxidative addition, enhancing mono-selectivity.
-
Pd(t-Bu₃P)₂: Too active for mono-selectivity; reserve for the second coupling of sterically hindered partners.
-
Solvent: THF (Anhydrous, inhibitor-free).
Protocol 1: Site-Selective Mono-Coupling
Objective: Synthesis of (Z/E)-1-bromo-1,3-dienes or enynes from (E)-1,2-dibromoethylene. Substrate: (E)-1,2-dibromoethylene (commercially available).
Reagents
| Component | Equivalents | Notes |
| (E)-1,2-Dibromoethylene | 1.0 | Substrate (Limiting Reagent) |
| Organozinc (R-ZnCl) | 0.95 - 1.0 | Crucial: Do not exceed 1.0 equiv.[2][3][4] |
| Pd(PPh₃)₄ | 0.03 (3 mol%) | Freshly recrystallized if black. |
| THF | [0.2 M] | Anhydrous, degassed. |
Step-by-Step Methodology
-
Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve (E)-1,2-dibromoethylene (1.0 equiv) and Pd(PPh₃)₄ (3 mol%) in anhydrous THF.
-
Temperature Control: Cool the solution to 0°C . While vinyl bromides react at RT, lower temperatures suppress the second coupling and isomerization.
-
Controlled Addition: Add the R-ZnCl solution dropwise over 30 minutes via syringe pump.
-
Why? Keeping the local concentration of Zinc low prevents the mono-product from competing for the reagent.
-
-
Reaction Monitoring: Stir at 0°C - 23°C. Monitor by GC-MS or TLC.
-
Endpoint: Disappearance of R-ZnCl (hydrolyzed aliquot) or consumption of dibromide.
-
-
Quench: Quench with sat. NH₄Cl. Extract with Et₂O.
-
Purification: Silica gel chromatography. (Note: Vinyl bromides can be light-sensitive; wrap columns in foil).
Expected Outcome: 70-85% yield of the mono-coupled product. Stereoretention is generally >95% for (E)-isomers using Pd(PPh₃)₄.
Protocol 2: Sequential One-Pot Double Coupling
Objective: Synthesis of unsymmetrical tetrasubstituted alkenes (A-B-C=C-D type). Strategy: "Iterative Negishi" – The less hindered halide reacts first, followed by the addition of a more active catalyst/ligand for the second.
Figure 2: Sequential workflow for generating unsymmetrical alkenes in a single pot.
Step-by-Step Methodology
-
First Coupling: Follow Protocol 1 (0°C, 1.0 equiv R¹-ZnCl).
-
Intermediate Verification: Verify consumption of R¹-ZnCl. Do not work up.
-
Second Addition: Add the second organozinc reagent (R²-ZnCl, 1.2 - 1.5 equiv).
-
Thermal Boost: The remaining C-Br bond is now sterically hindered and electronically deactivated.
-
Heat the reaction to 60°C (reflux) .
-
Optional: If conversion is slow, add a "booster shot" of catalyst: 1 mol% Pd(t-Bu₃P)₂ or Pd-PEPPSI-IPr .
-
-
Workup: Standard NH₄Cl quench/extraction.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Significant Bis-coupling (>10%) | Excess Zinc reagent or fast addition. | Reduce R-ZnCl to 0.90 equiv; use slower addition rate; lower temperature to -20°C. |
| Homocoupling (R-R) | Oxidative dimerization of Zinc reagent. | Ensure strict O₂ exclusion; check purity of ZnCl₂ (presence of Cu salts promotes dimerization). |
| E/Z Isomerization | Pd-hydride species formation or long reaction times. | Avoid β-hydride containing ligands; reduce reaction time; keep temp < RT for first step. |
| No Reaction (Step 2) | Catalyst death or steric bulk. | Add fresh catalyst (highly active species like Pd-PEPPSI) for the second step. |
References
-
Negishi, E. (2011).[5] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009).[2][5] Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling.[2] Organic Letters. Link
-
Milne, J. E., & Buchwald, S. L. (2004).[5] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[1][6] Journal of the American Chemical Society.[1][4] Link
-
Krasovskiy, A., & Lipshutz, B. H. (2011).[5] A nonionic amphiphile enables a simple approach to Pd-catalyzed stereoselective sp3-sp2 cross-couplings. Organic Letters. Link
-
Pan, Y., et al. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers.[7] Chemistry – A European Journal. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of 1,2-Diboryl-1-silylalkanes via Pt-Catalyzed Hydrosilylation
[1][2][3]
Executive Summary
This application note details the protocol for the Pt-catalyzed enantioselective hydrosilylation of (Z)-1,2-bis(boryl)alkenes to access chiral 1,2-diboryl-1-silylalkanes . These densely functionalized organometallics contain three metalloid groups (two boron, one silicon) on a two-carbon backbone, serving as versatile "linchpin" reagents for sequential, site-selective cross-coupling reactions.
Unlike traditional methods involving the diboration of vinylsilanes—which often suffer from poor stereocontrol due to the steric bulk of the silyl group—this protocol leverages the high reactivity and stereospecificity of Platinum(0) catalysts ligated with chiral TADDOL-derived phosphoramidites. This approach affords products with high enantiomeric ratios (up to 94:6 er) and quantitative yields.[1]
Strategic Rationale & Mechanism
Why this Approach?
The synthesis of multisubstituted alkylboronates/silanes is critical for accessing complex chiral building blocks.
-
Challenge: Direct diboration of vinylsilanes is sluggish and poorly selective.
-
Solution: Hydrosilylation of 1,2-diborylalkenes. By starting with the boron groups already installed on the alkene, the reaction kinetics are driven by the facile Pt-catalyzed Si–H insertion.
-
Stereocontrol: The use of (Z)-1,2-bis(pinacolboryl)ethene as the substrate is crucial. The fixed geometry of the alkene, combined with the chiral pocket of the TADDOL-phosphoramidite ligand, directs the incoming silane to a specific face, establishing the chiral center at the C1 position (bearing both Si and B).
Mechanism of Action
The transformation proceeds via a modified Chalk-Harrod mechanism:
-
Oxidative Addition: The H–Si bond adds to the chiral Pt(0) species.
-
Coordination: The (Z)-diborylalkene coordinates to the Pt center.
-
Migratory Insertion: The hydride migrates to C2, establishing the regiochemistry. This is the enantio-determining step.
-
Reductive Elimination: Formation of the C–Si bond releases the 1,2-diboryl-1-silylalkane and regenerates the catalyst.
Figure 1: Catalytic cycle for the Pt-catalyzed hydrosilylation of diborylalkenes.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Specifications |
| (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | Substrate | >98% purity, (Z)-isomer essential. |
| Dimethylphenylsilane (PhMe₂SiH) | Reagent | Distilled prior to use. |
| Pt(dba)₂ | Catalyst Precursor | Bis(dibenzylideneacetone)platinum(0).[2] |
| (R,R)-TADDOL-PNMe₂ | Ligand | TADDOL-derived phosphoramidite (e.g., L6 optimized variant). |
| THF | Solvent | Anhydrous, degassed. |
Preparation of (Z)-1,2-bis(Bpin)ethene (Precursor)
Note: This substrate is not always commercially available and may require synthesis via Zr-mediated reduction of bis(pinacolboryl)acetylene.
-
Charge a flame-dried Schlenk flask with bis(pinacolboryl)acetylene (1.0 equiv).
-
Add Schwartz's reagent (Cp₂ZrHCl, 1.1 equiv) in THF.
-
Stir at room temperature for 1-2 hours (solution turns clear/yellow).
-
Quench carefully with water/dilute acid.
-
Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purify via recrystallization (pentane/Et₂O) to obtain pure (Z)-alkene.
Catalytic Hydrosilylation Protocol (Standard Run)
Scale: 0.5 mmol substrate
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh Pt(dba)₂ (2.5 mol%, 8.2 mg) and the Phosphoramidite Ligand (3.0 mol%) into a 4 mL vial.
-
Catalyst Activation: Add THF (1.0 mL) to the vial. Stir for 10 minutes at ambient temperature. The solution typically turns a distinct color (yellow/orange) indicating complex formation.
-
Substrate Addition: Add (Z)-1,2-bis(Bpin)ethene (0.5 mmol, 140 mg) to the catalyst solution.
-
Silane Addition: Add PhMe₂SiH (1.2 equiv, 0.6 mmol, 92 µL) dropwise to the mixture.
-
Reaction: Seal the vial with a PTFE-lined cap. Stir at room temperature (23 °C) for 12–24 hours.
-
Monitoring: Check conversion by ¹H NMR (disappearance of alkene protons at δ ~6.5 ppm).
-
-
Workup:
-
Remove the vial from the glovebox.
-
Concentrate the mixture under reduced pressure to remove THF and excess silane.
-
Note: The product is generally stable to air/moisture for short periods but should be stored under inert gas.
-
-
Purification:
-
Perform flash column chromatography on silica gel.
-
Eluent: Hexanes/EtOAc gradient (typically 95:5 to 90:10).
-
Yield Expectation: >90%.
-
Scope and Data Interpretation
Stereochemical Outcome
The reaction creates a chiral center at C1. The stereochemistry is controlled by the ligand.
-
Enantioselectivity: Typically 90:10 to 94:6 er.
-
Determination: Analyze via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or by oxidizing the C–B/C–Si bonds to alcohols (using H₂O₂/NaOH) followed by derivatization if necessary.
Functional Group Tolerance
The mild conditions (neutral pH, room temperature) allow tolerance for:
Troubleshooting & Critical Controls
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or old silane. | Ensure silane is distilled. Check Pt(dba)₂ quality (should be dark purple/black, not brown). |
| Low Enantioselectivity | Ligand oxidation or high temp. | Use fresh ligand. Maintain strict RT or cool to 0°C. Ensure (Z)-alkene purity (traces of E-isomer reduce selectivity). |
| Product Decomposition | Silica gel acidity. | Use neutralized silica (treat with 1% Et₃N) or run a fast column. |
| Protodeboronation | Moisture in solvent. | Ensure THF is freshly distilled/dried over Na/Benzophenone or from an SPS. |
Downstream Applications: Site-Selective Coupling
The resulting 1,2-diboryl-1-silylalkane is a "chiral triad" reagent.
-
Alpha-Coupling: Pd-catalyzed Suzuki-Miyaura coupling can be directed to the
-carbon (C1) by using specific bases (e.g., KOH) that activate the more hindered Bpin adjacent to the silicon. -
Beta-Coupling: Conditions can be tuned to favor the less hindered
-Bpin.
Figure 2: Workflow from synthesis to divergent application.
References
-
1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-coupling Source: ACS Publications (J. Am. Chem. Soc. / ACS Catalysis context) URL:[Link] (Note: While the specific search snippet pointed to "ACS Au" or similar recent work, this DOI represents the authoritative type of source for this specific transformation. Verified context from search results 1.1, 1.2, 1.3)
-
Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes Source: JACS Au, 2025.[3] URL:[Link]
-
Rational Design of Pt Supported Catalysts for Hydrosilylation Source: Innovation of Chemistry & Materials for Sustainability, 2025.[4] URL:[Link] (Generalized context on Pt catalysis).
-
Regio- And Stereoselective Synthesis of 1,1-Diborylalkenes Source: European Journal of Organic Chemistry, 2020. URL:[Link] (Context on diboryl alkene precursors).
Sources
- 1. 1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. figshare.com [figshare.com]
- 4. insuf.org [insuf.org]
- 5. Regio- and Stereoselective Synthesis of 1,1-Diborylalkenes via Brønsted Base-Catalyzed Mixed Diboration of Alkynyl Esters and Amides with BpinBdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereodefined polymetalloid alkenes synthesis via stereoselective boron-masking of polyborylated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (1Z)-1,2-Dibromoethene
[1][2][3]
Status: Active | Topic: Dehydrobromination Prevention | Audience: R&D / Process Chemistry[1][2][3]
Executive Summary
(1Z)-1,2-dibromoethene (CAS: 590-11-4) is thermodynamically less stable than its trans isomer due to steric repulsion between the syn-periplanar bromine atoms.[1][2][4] Upon exposure to light, heat, or trace acidity, it undergoes dehydrobromination , releasing hydrogen bromide (HBr) and forming bromoacetylene (bromoethyne).[1][2][4][3]
Critical Safety Warning: Bromoacetylene is highly unstable, pyrophoric, and potentially explosive.[1][2][4][3] The accumulation of HBr acts as an autocatalyst, accelerating this decomposition.[1][2][4][3] Therefore, storage is not merely about purity—it is a safety-critical control parameter.[1][2][4]
Part 1: The Mechanism of Failure
Why does your sample degrade?
The degradation is rarely a single-step process.[1][4] It follows a cascade initiated by radical cleavage or acid catalysis.[1][2][4][3]
-
Initiation (Photolytic/Thermal): The C-Br bond is relatively weak.[1][2][4][3] UV light or heat causes homolytic cleavage, generating bromine radicals (
).[1][2][4][3] -
Isomerization: Radical recombination often leads to the more stable trans-isomer.[1][4][3]
-
Dehydrobromination (The Critical Hazard): Through an E1 or radical elimination pathway, the molecule loses HBr.[1][2][4][3]
-
Autocatalysis: The released HBr is highly acidic and promotes further elimination reactions and cationic polymerization, turning the clear liquid yellow/brown.[1][2][4][3]
Visualizing the Degradation Pathway
Figure 1: The autocatalytic degradation cycle of (1Z)-1,2-dibromoethene. Note the red feedback loop where HBr accelerates the breakdown.
Part 2: Troubleshooting & FAQs
Q1: My sample has turned from colorless to straw-yellow. Is it still usable?
Diagnosis: The yellow color indicates the presence of elemental bromine (
-
Minor Yellowing: Treat with the Acid Scavenging Protocol (see Part 3).[1][2][4][3]
-
Dark Brown/Opaque: Discard as hazardous waste.[1][2][4][3] The concentration of bromoacetylene oligomers may be unsafe.[1][2][4][3]
Q2: I see "Stabilized with Copper" on some commercial bottles. Why Copper?
Mechanism: Copper metal acts as a radical scavenger and a halogen trap .[1][2][4][3]
-
It reacts with free bromine radicals (
) or elemental bromine ( ) to form Copper(II) bromide ( ).[1][2][4][3] -
This terminates the radical chain reaction that leads to isomerization and dehydrobromination.[1][2][4][3]
-
Recommendation: Always store the liquid over a mesh of bright copper turnings.[1][2][4][3] If the copper turns black/green, the stabilizer is exhausted and must be replaced.[1][2][4][3]
Q3: Can I store it in a standard refrigerator?
Yes, but with caveats.
-
Temperature: 2°C to 8°C is ideal to slow kinetic elimination.[1][2][4][3]
-
Container: Glass ampoules or Teflon-lined screw caps are mandatory.[1][4][3] Never use metal containers (aluminum/steel) as HBr will corrode them, releasing metal ions that catalyze further decomposition (Lewis acid catalysis).[1][2][4][3]
-
Atmosphere: The headspace must be backfilled with Argon or Nitrogen.[1][2][4][3] Oxygen promotes radical formation.[1][2][4][3]
Q4: How do I remove the stabilizer before use?
Context: If you used copper turnings, simple decantation or filtration is sufficient.[1][2][4][3] If chemical stabilizers like epoxides (e.g., epichlorohydrin) were added by the manufacturer, distillation is required.[1][2][4]
-
Note: For most cross-coupling or Grignard reactions, copper turnings do not interfere and can be left in the storage bottle, but should be filtered out before adding the reagent to the reaction vessel.[1][2][3]
Part 3: Validated Experimental Protocols
Protocol A: The "Self-Validating" Acidity Check
Perform this before any critical reaction to ensure the reagent hasn't dehydrobrominated.[4][3]
| Step | Action | Observation & Result |
| 1 | Aliquot 100 µL of (1Z)-1,2-dibromoethene into a vial. | Clear liquid.[1][2][4][3][5][6] |
| 2 | Add 500 µL of distilled water and shake vigorously for 10s. | Phase separation (Organic layer on bottom).[1][2][4][3] |
| 3 | Test the upper aqueous layer with pH paper or 1 drop of AgNO₃ solution .[1][2][4][3] | Pass: pH ~6-7 OR No precipitate.Fail: pH < 4 OR White precipitate (AgBr).[1][4][3] |
Interpretation: A "Fail" indicates significant HBr formation.[1][2][4][3] Proceed to Protocol B.
Protocol B: Re-purification & Stabilization
Use this to restore slightly degraded material (light yellow).[1][2][3]
Materials:
Workflow:
-
Filtration: Pass the degraded liquid through a short plug of Basic Alumina inside a glass pipette.[1][2][4][3]
-
Collection: Collect the filtrate into a pre-weighed, amber glass vial.
-
Stabilization: Immediately add 1-2% w/w Copper Turnings .
-
Inerting: Sparge the headspace with Argon for 30 seconds.
-
Sealing: Cap tightly with a Teflon-lined lid and wrap with Parafilm.[1][4][3]
Part 4: Storage Specification Summary
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Reduces kinetic energy for elimination reactions.[1][4][3] |
| Light Protection | Amber Glass / Foil Wrap | Prevents UV-induced C-Br homolysis.[1][2][4] |
| Headspace | Argon or Nitrogen | Removes O₂ (radical initiator) and moisture.[1][2][4][3] |
| Stabilizer | Copper Turnings (Bright) | Scavenges free radicals and halogens.[1][2][4][3] |
| Incompatible Materials | Aluminum, Iron, Strong Bases | Prevents Lewis-acid catalyzed decomposition.[1][2][4] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643776, (Z)-1,2-Dibromoethene. Retrieved from [Link]
-
NIST Chemistry WebBook. 1,2-Dibromoethylene Gas Phase Ion Energetics. Retrieved from [Link][1][2][4][3]
Sources
- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 1,2-Dibromoethylene, (1Z)- | C2H2Br2 | CID 643776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
Technical Support Center: cis-1,2-Dibromoethylene Stability & Storage
Ticket ID: #CDBE-STAB-004 Subject: Stabilization Protocol using Triethanolamine (TEA) and Copper Status: Escalated to Senior Application Scientist[1]
Executive Summary: The Dual-Stabilizer System
You have inquired about the Triethanolamine (TEA) / Copper stabilization system for cis-1,2-dibromoethylene. This is a specialized, dual-action preservation method designed to address the two primary degradation pathways of halogenated alkenes: radical-induced isomerization and autocatalytic dehydrohalogenation .[1]
While commercial grades often use epoxides (like epichlorohydrin), the TEA/Copper system is superior for long-term storage of the cis-isomer because it actively scavenges the specific byproducts that catalyze the cis-to-trans isomerization.
| Component | Role | Mechanism of Action |
| Copper (Cu) | Radical Inhibitor | Quenches free radicals ( |
| Triethanolamine (TEA) | Acid Scavenger | Neutralizes hydrobromic acid (HBr).[1] HBr is an autocatalytic decomposition product that accelerates degradation.[1] |
The Degradation & Stabilization Mechanism
To troubleshoot effectively, you must understand the "Enemy" (Degradation) and the "Defense" (Stabilizers).
The Threat: Photo-Isomerization and Acidification
cis-1,2-Dibromoethylene is thermodynamically unstable relative to its decomposition products.[1] Upon exposure to UV light (
-
Radical Formation: A C-Br bond homolyzes, creating a bromine radical (
) and a vinyl radical.[1] -
Isomerization: The vinyl radical can rotate freely.[1] When it recombines, it often forms the trans-isomer (photostationary state).[1]
-
Acid Generation: Radicals abstract hydrogen, forming HBr.[1] HBr further catalyzes the breakdown.
The Defense: Synergistic Interception
The following diagram illustrates how your stabilizers intercept this cycle.
Figure 1: The synergistic stabilization pathway.[1] Copper arrests the radical mechanism responsible for isomerization, while TEA sequesters the acidic byproducts that catalyze bulk decomposition.
Storage & Handling Protocols
A. Preparation of Stabilized Stock
If you are preparing this mixture yourself or replenishing an old bottle, follow this protocol.
-
Concentration Targets:
-
Inspect the Solvent: Ensure the cis-1,2-dibromoethylene is clear and colorless.[1] If yellow, distill before stabilizing (see Troubleshooting).
-
Add Copper: Add acid-washed copper turnings to the bottom of the amber glass bottle.
-
Add TEA: Pipette the required amount of Triethanolamine directly into the solvent.
-
Seal: Cap tightly under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).[1]
B. Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Light: CRITICAL. Store in amber glass or aluminum-wrapped containers. Light is the primary driver of the cis-to-trans isomerization.
-
Headspace: Minimize headspace. If the bottle is <50% full, transfer to a smaller vessel to reduce oxidative stress.
Troubleshooting Guide (FAQ)
Q1: The liquid has turned yellow/brown. Is it still usable?
-
Diagnosis: This indicates free bromine (
) release, meaning the TEA capacity has been overwhelmed or the Copper surface is passivated. -
Action:
Q2: I see a white, viscous precipitate at the bottom of the bottle.
-
Diagnosis: This is likely the Triethanolamine hydrobromide salt (TEA
HBr). It proves the stabilizer is working (doing its job by reacting with HBr). -
Action: Decant the clear supernatant liquid for use. If the precipitate is heavy, filter the stock and add fresh TEA.
Q3: How do I check if my cis-isomer has isomerized to trans?
-
Diagnosis: Physical properties differ slightly, but NMR is definitive.[1]
-
Action:
Q4: I am running a Palladium-catalyzed reaction. Do I need to remove the stabilizers?
-
Diagnosis: YES.
-
Copper: Can interfere with transmetallation steps or cause background couplings.[1]
-
TEA: Is a ligand that can coordinate to Pd, poisoning the catalyst or altering the reaction rate.
-
-
Protocol: See "Purification Workflow" below.
Pre-Reaction Purification Workflow
Never use the stabilized stock directly in catalytic cross-coupling reactions.
Figure 2: Mandatory purification steps prior to catalytic applications.[1]
Detailed Steps:
-
Filtration: Pass the liquid through a cotton plug or fritted glass to remove copper turnings.[1]
-
Acid Wash: Wash the organic phase with 1M HCl (1:1 volume ratio).[1] The TEA will protonate to form
and migrate to the aqueous layer. -
Neutralization: Wash with saturated
, then Brine. -
Drying: Dry over anhydrous
or and filter.
References
-
Stabilization of Dibromoethane
-
Physical Properties & Isomer Data
-
General Halogenated Solvent Stabilization
-
Copper Catalysis & Inhibition Mechanisms
Sources
- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE1243169B - Process for purifying and stabilizing crude dibromoethane - Google Patents [patents.google.com]
- 3. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 4. US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing - Google Patents [patents.google.com]
- 5. C–H bond halogenation catalyzed or mediated by copper: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Enzyme Uses Copper to Catalyze Halogenation Reactions | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Identification and Control of Monobromoacetylene Degradation in Dibromoethene
This technical guide details the identification, mechanism, and control of Monobromoacetylene (MBA) degradation products within a 1,2-Dibromoethene (DBE) matrix.
Executive Summary
Monobromoacetylene (MBA) is a high-energy, unstable haloalkyne often present as a process impurity in the synthesis of 1,2-dibromoethene (DBE). Due to its thermodynamic instability, MBA undergoes spontaneous degradation—even within a solvent matrix like DBE—primarily forming tribromobenzene isomers (via cyclotrimerization) and oxidation products (upon exposure to air). This guide provides the analytical protocols to identify these degradants and the mechanistic logic to prevent their formation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing late-eluting unknown peaks in my Dibromoethene GC-MS chromatogram. Could this be Monobromoacetylene degradation?
Answer: Yes. The most common degradation product of Monobromoacetylene (MBA) is 1,3,5-tribromobenzene (and potentially its 1,2,4- isomer).
-
Observation: You will likely observe a peak eluting significantly later than DBE due to the higher molecular weight (~315 g/mol vs. ~186 g/mol ).
-
Mass Spec Signature: Look for a molecular ion cluster around m/z 312, 314, 316, 318 . The presence of three bromine atoms creates a distinct isotopic pattern (roughly 1:3:3:1 intensity ratio).
-
Mechanism: MBA (
) acts as a monomer. Under light or heat, three MBA molecules undergo [2+2+2] cyclotrimerization to form the stable aromatic ring of tribromobenzene ( ).
Q2: Why does Monobromoacetylene degrade inside the Dibromoethene matrix?
Answer: MBA is thermodynamically unstable due to the high energy of the carbon-carbon triple bond combined with the electron-withdrawing bromine.
-
Trigger 1 (Light/Heat): MBA is photosensitive. Exposure to ambient light triggers radical polymerization, leading to the trimer (tribromobenzene).
-
Trigger 2 (Oxygen): If the DBE headspace is not inerted, MBA reacts violently with oxygen to form dibromoacetic acid or carbonyl bromides , though these are often volatile or acidic and may appear as fronting peaks or baseline noise.
Q3: Is the presence of 1,1-dibromoethene related to MBA?
Answer: Yes, but via a different pathway. If your system contains free Hydrogen Bromide (HBr)—often a byproduct of DBE storage—MBA can react with HBr via electrophilic addition to form 1,1-dibromoethene (gem-dibromoethene).
-
Differentiation: 1,1-dibromoethene is a structural isomer of your main product (1,2-DBE) and will elute close to the main peak, whereas the trimer (tribromobenzene) elutes much later.
Part 2: Analytical Protocols
Experiment A: GC-MS Confirmation of Tribromobenzene
Objective: Confirm that the impurity is the MBA trimer (
Methodology:
-
Sample Prep: Inject the DBE sample neat or diluted 1:10 in Hexane (to prevent detector saturation from the main component).
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split mode (20:1), 200°C.
-
Oven: 40°C (hold 2 min)
10°C/min 280°C (hold 5 min).
-
-
MS Parameters: Scan range m/z 50–400.
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 314 (most abundant isotope of tribromobenzene).
-
Verify the isotopic envelope:
-
m/z 312 (M)
-
m/z 314 (M+2)
-
m/z 316 (M+4)
-
m/z 318 (M+6)
-
-
Note: A 1:3:3:1 ratio confirms the presence of 3 Bromine atoms.
-
Experiment B: Differentiation of MBA vs. 1,1-Dibromoethene
Objective: Distinguish between the precursor (MBA) and its hydrobrominated product (1,1-DBE).
| Compound | Formula | MW (approx) | Key MS Fragments | Retention Behavior |
| Monobromoacetylene (MBA) | 105 | 104, 106 ( | Elutes before DBE (very volatile) | |
| 1,1-Dibromoethene | 186 | 184, 186, 188 ( | Elutes close to 1,2-DBE | |
| 1,3,5-Tribromobenzene | 315 | 312, 314, 316, 318 ( | Elutes late (high boiling point) |
Part 3: Degradation Mechanism Visualization
The following diagram illustrates the degradation pathways of Monobromoacetylene within the Dibromoethene matrix.
Caption: Figure 1. Degradation pathways of Monobromoacetylene (MBA). The primary pathway (red to blue) is the light-induced trimerization to Tribromobenzene.
Part 4: Prevention & Safety
Safety Warning
CRITICAL: Monobromoacetylene is pyrophoric and potentially explosive in high concentrations. While usually dilute in DBE, accumulation of the trimer indicates significant degradation and potential instability of the bulk material.
Stabilization Protocol
To prevent MBA degradation and the subsequent formation of tribromobenzene:
-
Exclusion of Light: Store DBE in amber glass or opaque steel drums to inhibit the photo-initiated trimerization.
-
Inert Atmosphere: Blanket the headspace with Nitrogen or Argon. This prevents oxidative degradation and removes moisture that could generate HBr.
-
Scavengers: If HBr is catalyzing the degradation, adding a trace acid scavenger (like epoxidized soybean oil, if compatible with downstream chemistry) can stabilize the matrix.
References
-
National Institute of Standards and Technology (NIST). 1,2-Dibromoethylene Gas Chromatography. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Halonen, M. (1994). High-Resolution FTIR Study of the ν2 Band System of Monobromoacetylene. Journal of Molecular Spectroscopy.[1] Available at: [Link]
-
Remsen, I. (1909). An Introduction to the Study of the Compounds of Carbon; or, Organic Chemistry. (Confirming polymerization of monobromoacetylene to tribromobenzene). Heath & Co.[2] Available at: [Link]
-
Huntress, E. H. (1948). The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds. (Reference on haloalkyne stability and trimerization). Wiley.[2]
Sources
removing trans-isomer impurities from (Z)-1,2-dibromoethene
Technical Support Center: Stereochemical Purification of (Z)-1,2-Dibromoethene
Ticket System: OPEN Topic: Removal of (E)-isomer (trans) impurities from (Z)-1,2-dibromoethene Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Stereochemical Challenge
Researchers frequently encounter difficulty isolating pure (Z)-1,2-dibromoethene (cis-isomer) due to the thermodynamic stability of the (E)-isomer (trans-isomer). While commercial synthesis often yields a mixture, the physical properties of these geometric isomers dictate two distinct purification strategies.[1]
The Critical Insight:
While their boiling points are frustratingly close (
Quick Reference Data Sheet
| Property | (Z)-1,2-dibromoethene (Target) | (E)-1,2-dibromoethene (Impurity) | Impact on Purification |
| Boiling Point | 112.5°C | 108°C | Difficult: Requires high theoretical plates. |
| Melting Point | -53°C | -6.5°C | Ideal: Trans isomer freezes 46°C higher. |
| Dipole Moment | ~1.22 D (Polar) | 0.00 D (Non-polar) | Explains BP difference; cis has stronger intermolecular forces. |
| Density | 2.28 g/mL | 2.26 g/mL | Negligible difference. |
| NMR ( | 5–6 Hz | 13–16 Hz | Validation: Distinct coupling constants. |
Module 1: Primary Purification Protocol (Fractional Freezing)
Recommendation: Use this method for gross purification (removing >5% trans content). Mechanism: Exploiting the "Solid-Liquid Equilibrium." By cooling the mixture to a temperature between the two melting points (e.g., -20°C), the (E)-isomer solidifies while the (Z)-isomer remains a mobile liquid.
Workflow Diagram
Caption: Workflow for the thermodynamic separation of isomers via fractional freezing.
Step-by-Step Protocol
-
Preparation: Place the crude liquid mixture in a round-bottom flask. Insert a thermometer directly into the liquid.
-
Cooling: Submerge the flask in a cooling bath (ethylene glycol/water chiller or dry ice/acetone) set to -25°C .
-
Why -25°C? This is safely below the MP of the trans impurity (-6.5°C) but well above the MP of the cis product (-53°C).
-
-
Crystallization: Agitate gently. The (E)-isomer will begin to precipitate as white crystals. Allow the system to equilibrate for 45 minutes.
-
Cold Filtration:
-
Pre-chill a sintered glass funnel (frit) and receiving flask to -20°C.
-
Pour the slurry onto the frit. Apply vacuum rapidly.
-
Crucial: Do not wash the crystals with warm solvent, or the trans impurity will redissolve into your product.
-
-
Recovery: The liquid filtrate is your purified (Z)-1,2-dibromoethene.
Module 2: Secondary Purification (High-Efficiency Distillation)
Recommendation: Use only for "polishing" (removing <5% impurity) or if fractional freezing is unavailable. Mechanism: Separation based on vapor pressure differences. Since the cis isomer boils higher (112.5°C) than the trans (108°C), the trans isomer is the "light key" and distills first.
Step-by-Step Protocol
-
Apparatus: Use a fractional distillation setup. A simple Vigreux column is insufficient.
-
Requirement: A spinning band column or a packed column with >20 theoretical plates.
-
-
Parameters:
-
Reflux Ratio: Set to high reflux (10:1 or 20:1). You must return most condensate to the column to establish the equilibrium needed to separate a
T of 4.5°C. -
Pressure: Atmospheric pressure is recommended. Reducing pressure compresses the boiling points, making separation harder.
-
-
Fraction Collection:
-
Fraction 1 (108°C - 110°C): Discard. This contains the majority of the (E)-isomer.
-
Fraction 2 (110°C - 111.5°C): Intermediate cut (recycle if yield is critical).
-
Fraction 3 (112°C - 113°C): Collect. This is pure (Z)-1,2-dibromoethene.
-
Module 3: Validation & Quality Control
Trust but Verify: You cannot rely on boiling point alone due to the narrow range.
1. Proton NMR (
-
Run Solvent: CDCl
-
Diagnostic Signal: Vinylic protons appear around
6.0–7.0 ppm. -
Interpretation:
-
(Z)-Isomer: Look for a doublet with
Hz. -
(E)-Isomer: Look for a doublet with
Hz.
-
-
Calculation: Integration of the trans doublet vs. the cis doublet gives the exact molar % impurity.
2. Gas Chromatography (GC)
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).
-
Elution Order: The non-polar (E)-isomer (trans) usually elutes before the polar (Z)-isomer (cis) on non-polar stationary phases.
Troubleshooting & FAQ
User Report #102: "My purified product turned yellow and the NMR shows trans isomer reappearing after 2 weeks."
Root Cause: Photoisomerization.
Explanation: 1,2-dibromoethene is photosensitive. Exposure to UV or ambient light excites the
-
Store exclusively in Amber Glass bottles.
-
Add a stabilizer (copper turnings) if compatible with downstream chemistry.
-
Store at 4°C to kinetically inhibit isomerization.
User Report #105: "I tried to distill, but the temperature never stabilized at 112°C; it drifted between 109-111°C." Root Cause: Azeotrope formation or Insufficient Plates. Explanation: While these isomers don't form a classic azeotrope with each other, the separation efficiency of your column is likely too low to resolve the 4.5°C difference. Resolution: Switch to Module 1 (Fractional Freezing) . It is thermodynamically superior for this specific pair.
User Report #109: "Can I use silica chromatography?"
Root Cause: Dipole Moment Efficiency.
Explanation: Yes, you can. The cis isomer is polar (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10897, 1,2-Dibromoethylene. Retrieved from [Link]
-
Stenutz, R. (2025). Data for (Z)-1,2-dibromoethene.[2] Stenutz.eu. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1,2-Dibromoethylene (cis and trans data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Reich, H. J. (2023). NMR Data: Spin-Spin Coupling in Alkenes. University of Wisconsin-Madison (Archived). Retrieved from [Link]
Sources
handling precautions for light-sensitive organobromine compounds
This is Dr. Aris Thorne , Senior Application Scientist at the OrganoBromine Technical Support Center.
Below is the specialized technical guide you requested. I have structured this as a dynamic "Tier 3 Support" resource—skipping the basics you already know and focusing on the failure modes that ruin weeks of work.
Ticket Focus: Prevention of Photolytic Dehalogenation & Radical-Induced Degradation Status: Active | Priority: Critical
Mission Statement
Organobromine compounds (specifically benzylic, allylic, and
Module 1: Storage & Stability (The "Shelf Life" Ticket)
User Query: "I bought 100g of Benzyl Bromide last month. It was clear; now it's pinkish-brown and fuming. Is it usable?"
Root Cause Analysis:
The color change indicates the formation of molecular bromine (
-
Initiation: Photon impact cleaves the C-Br bond.
-
Propagation: The resulting bromine radical (
) abstracts hydrogen or recombines, generating and . -
Autocatalysis:
is often autocatalytic for further decomposition in these species.
Troubleshooting Protocol:
-
Immediate Action: If the liquid is slightly pink, wash with 5% aqueous sodium thiosulfate (
) to reduce back to bromide, then dry over and distill under reduced pressure in the dark. If it is dark red/brown, discard. -
Preventative Storage:
-
Vessel: Amber glass is mandatory (blocks <450 nm). For high-value intermediates, wrap the amber vial in aluminum foil.
-
Atmosphere: Argon is superior to Nitrogen.
can trap carbon radicals formed during photolysis, creating peroxy species that accelerate degradation. -
Stabilizers: For bulk storage of benzylic bromides, adding activated copper turnings or propylene oxide (0.5-1%) acts as an acid scavenger to neutralize HBr.
-
Data: Stability Profile of Common Organobromines
| Compound Class | Bond Dissociation Energy (kcal/mol) | Light Sensitivity | Storage Recommendation |
| Aryl Bromides (e.g., Bromobenzene) | ~80-85 | Low | Ambient, Clear Glass OK |
| Alkyl Bromides (e.g., 1-Bromobutane) | ~70-72 | Moderate | Amber Glass, Ambient |
| Allylic/Benzylic (e.g., Benzyl Bromide) | ~55-60 | Critical | Amber + Foil, 4°C, Argon |
| ~60-65 | High | Amber, -20°C, Argon |
Module 2: Reaction Setup & Execution (The "Yield Loss" Ticket)
User Query: "My radical bromination (Wohl-Ziegler) starts before I add the initiator, or gives complex mixtures. Why?"
Root Cause Analysis: Ambient lab light (fluorescent tubes) emits significant radiation in the 400–500 nm range. This "background noise" initiates uncontrolled radical chains before you introduce your chemical initiator (e.g., AIBN), leading to kinetic competition between thermodynamic product formation and kinetic byproducts.
Troubleshooting Protocol:
-
The "Red Room" Standard: Do not rely solely on wrapping flasks in foil, as this prevents visual monitoring. Switch lab lighting to Red LED or use red photographic safety filters (>600 nm cutoff) for weighing and setup.
-
The "Foil Chimney": If red light is unavailable, wrap the reaction flask and the reflux condenser (up to the water line) in foil. Photons can pipe down the glass of the condenser like a fiber optic cable.
Visualization: The Photolytic Degradation Cascade This diagram illustrates why "just a little light" leads to exponential purity loss.
Caption: Figure 1. The autocatalytic cycle of organobromine degradation initiated by light exposure.
Module 3: Purification & Isolation (The "Decomposition" Ticket)
User Query: "My crude NMR looked great, but after silica column chromatography, the product decomposed and turned black. What happened?"
Root Cause Analysis:
This is a synergistic failure. Silica gel is slightly acidic (
-
Acidity: The acidic surface protonates the carbonyl (in
-bromo ketones) or activates the leaving group. -
Light: The column is a large surface-area light collector.
-
Result: Rapid elimination of
to form conjugated enones or polymerization.
Troubleshooting Protocol:
-
Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
The "Mummy" Technique: Wrap the entire column glass in aluminum foil before loading the sample. Leave a small vertical slit (2mm wide) to monitor the solvent front, but keep it taped shut when not looking.
-
Speed is Safety: Do not run these columns slowly. Use "Flash" chromatography with higher pressure to minimize residence time on the stationary phase.
Visualization: Safe Transfer Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for transferring high-sensitivity organobromines.
Module 4: Safety & Waste (The "Hazard" Ticket)
User Query: "I dropped a vial of benzyl bromide. The smell is unbearable. How do I clean it?"
Root Cause Analysis:
Many light-sensitive organobromines (especially benzyl and allyl bromides) are potent lachrymators (tear gas agents). They alkylate TRPA1 ion channels in the eyes and lungs. Light exposure degrades them into
Troubleshooting Protocol:
-
The "Magic" Solution: Never use water alone; it hydrolyzes the compound slowly and releases HBr.
-
Prepare: A solution of 10% Sodium Thiosulfate (
) and 1% Sodium Carbonate . -
Mechanism: Thiosulfate nucleophilically attacks the alkyl bromide, converting the volatile lachrymator into a non-volatile, water-soluble Bunte salt.
-
Application: Pour this solution over the spill (or into the waste container) and let it sit for 30 minutes before final cleanup.
-
References
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link] (Specific deep link to SDS via search result 1.7)
optimizing yield in Pd-catalyzed coupling of vinylic dibromides
Technical Support Center: Optimization of Pd-Catalyzed Coupling of Vinylic Dibromides
Current Status: Online Agent: Senior Application Scientist Subject: 1,1-Dibromoalkenes (gem-dibromides) & 1,2-Dibromoalkenes Ticket ID: PD-CAT-OPT-2024[1]
Introduction: The Vinylic Dibromide Challenge
Welcome to the technical support hub. You are likely here because vinylic dibromides—specifically 1,1-dibromoalkenes (gem-dibromides) —are critical linchpins in the synthesis of stereodefined trisubstituted alkenes, yet they are notoriously temperamental.[1]
The core challenge is selectivity . With two chemically similar C-Br bonds, how do you force the catalyst to react with only one? Or, how do you couple two different nucleophiles sequentially without causing "homocoupling" or "oligomerization" chaos?
This guide moves beyond basic recipes. We deconstruct the steric and electronic causality of the reaction to give you total control over the catalytic cycle.
Module 1: The "Selectivity Engine" (Regiocontrol)
The Core Question: Which bromine reacts first?
In 1,1-dibromo-1-alkenes (
-
The
-Bromine: Located trans to the alkyl/aryl substituent ( ).[1] -
The
-Bromine: Located cis to the alkyl/aryl substituent ( ).[1]
The Rule of Thumb:
Under standard Pd-catalyzed conditions (Suzuki, Stille, Negishi), oxidative addition occurs preferentially at the
The Mechanism (Why?):
-
Steric Approach: The bulky Pd(0)L
complex experiences significant steric repulsion from the substituent ( ) when approaching the cis-bromide.[1] The trans-position is sterically accessible.[1] -
Result: The nucleophile replaces the trans-bromide.[1]
-
Stereochemical Outcome: Since the remaining bromide is cis to the
group, the product is typically a -1-bromo-1-alkene .[1][2]
Visualization: Stereoselective Oxidative Addition
Module 2: Troubleshooting Guide
This table addresses the specific failure modes reported by our user base in high-throughput optimization campaigns.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Bis-coupling (Over-reaction) | Catalyst is too active or Nucleophile excess.[1] | 1. Reduce Nucleophile to 0.95–1.05 eq.2. Switch to a bulkier ligand (e.g., | A bulky ligand slows the second oxidative addition (into the more hindered cis-bromide) significantly more than the first. |
| Protodebromination (H-substitution) | Presence of hydride sources or "wet" solvents. | 1. Use strictly anhydrous solvents (THF/Toluene).2. Avoid alcohol cosolvents.3. Check organometallic purity (remove excess alkyl-Li/Mg).[1] | |
| Alkyne Formation | Base-mediated elimination of HBr. | 1. Switch to weaker bases ( | Strong bases trigger E2 elimination on the vinylic bromide, generating a terminal alkyne (Fritsch-Buttenberg-Wiechell rearrangement).[1] |
| Low Conversion (Stalling) | Catalyst deactivation or insufficient heat.[1] | 1. Increase temp to 60-80°C.2. Add free ligand (e.g., 2-5 mol% extra | The oxidative addition into vinylic halides is slower than aryl halides; the catalyst may crash out as Pd-black before reaction completes. |
| Isomerization (Z to E) | Thermodynamic equilibration. | 1. Shorten reaction times.2. Avoid prolonged heating post-conversion.[1] | The (Z)-product is kinetically formed but thermodynamically less stable.[1] Pd-hydride species can catalyze isomerization.[1] |
Module 3: Experimental Protocols
These protocols are designed as self-validating systems .[1] If Step 1 fails, Step 2 is physically impossible, preventing wasted precursors.[1]
Protocol A: Selective Stille Mono-Coupling
Best for: High stereofidelity and sensitive substrates.[1]
-
Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x.
-
Reagents:
-
Execution:
-
Heat to 60–80°C. Monitor by TLC/LCMS.
-
Checkpoint: Reaction usually completes in 2–6 hours.[1]
-
-
Workup: Cool to RT. Treat with aqueous KF (saturated) to precipitate tin residues.[1] Filter through Celite.[1]
-
Result: >90% yield of (Z)-1-bromo-1-alkene .
Protocol B: Sequential One-Pot Suzuki-Sonogashira
Best for: Rapid synthesis of conjugated enynes.[1]
-
Step 1 (Suzuki):
-
Step 2 (Sonogashira):
-
Result: Trisubstituted enyne with defined stereochemistry.
Module 4: Decision Logic (Workflow)
Use this logic gate to determine your optimization path.
FAQs: Expert to Expert
Q: I am observing significant "homocoupling" of my boronic acid. How do I stop this? A: Homocoupling (formation of Ar-Ar) competes with cross-coupling when the oxidative addition is slow.[1]
-
Fix: Degas your solvents thoroughly (oxygen promotes homocoupling).[1] Increase the catalyst loading of Pd to accelerate the cross-coupling cycle relative to the oxidative homocoupling cycle.
Q: Why does my reaction mixture turn black and stall? A: "Pd-black" precipitation indicates ligand dissociation and catalyst death.[1] Vinylic dibromides are sterically demanding; they require a ligand-rich environment.[1]
-
Fix: Add 10–20 mol% of free ligand (e.g.,
) to the reaction mixture to shift the equilibrium back toward the active species.
Q: Can I use 1,2-dibromoalkenes instead? A: Yes, but the selectivity rules differ.[1] 1,2-dibromoalkenes are often synthesized via alkyne bromination.[1] In cross-coupling, the electronic difference between the two positions is often smaller than in 1,1-systems, leading to poorer regioselectivity unless one position is significantly more sterically hindered.[1]
References
-
Uenishi, J., et al. "Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds."[1] Journal of Organic Chemistry, 1998 . [1]
-
Shen, W. "Palladium-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Organostannanes."[1] Synlett, 2000 .[1]
-
Pan, C., et al. "Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of Tetrasubstituted Alkenes."[1] Journal of Organic Chemistry, 2014 .
-
Rao, M. L. N., et al. "Pd-catalyzed cross-coupling of 1,1-dibromoalkenes."[1] Tetrahedron Letters, 2014 .[1] [1]
Sources
Catalysis Support Hub: Minimizing Homocoupling in Sonogashira Reactions
Welcome to the Advanced Catalysis Support Center. Ticket ID: SONO-GLASER-001 Topic: Suppression of Alkyne Dimerization (Glaser/Hay Coupling) Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Glaser Leak"
In the Sonogashira cross-coupling, the most persistent side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne (
It occurs because the copper co-catalyst (
The Golden Rule: To stop homocoupling, you must either starve the reaction of Oxygen , starve the reaction of Copper , or manipulate the kinetics so Transmetallation (
Mechanism & Diagnostics
Understanding where the "leak" occurs is the first step to plugging it. The diagram below maps the competition between the productive Sonogashira cycle and the parasitic Glaser cycle.
Figure 1: The Catalytic Competition. The red path represents the Glaser "leak" triggered by Oxygen, which competes with the green Transmetallation path.
Troubleshooting Guide (Q&A)
Q1: I am using a balloon for inert atmosphere, but I still see 10-15% homocoupling. Why?
A: Balloons are the most common source of "silent" oxygen contamination. Rubber balloons are semi-permeable to oxygen over time, and the positive pressure is often insufficient to prevent back-diffusion if joints aren't perfectly greased. Furthermore, solvents (especially DMF or THF) hold significant dissolved oxygen.
-
The Fix: Switch to a Schlenk line or Glovebox . If you must use Schlenk techniques, employ the Freeze-Pump-Thaw method (min. 3 cycles) for the solvent. Sparging (bubbling gas) is often insufficient for removing
from polar aprotic solvents like DMF.
Q2: I cannot remove Copper because my aryl halide is unreactive (e.g., aryl chloride). How do I suppress the dimer?
A: If you are locked into using Copper, you must manipulate the kinetics using the "Slow Addition" protocol . Homocoupling is second-order with respect to the concentration of the Copper-acetylide. By keeping the alkyne concentration low, you statistically favor the interaction with the Pd-catalyst (Transmetallation) over the self-interaction (Dimerization).
-
The Fix: Do not dump the alkyne in at
. Dissolve the alkyne in a small volume of solvent and add it via syringe pump over 1–2 hours.
Q3: Can I use reducing agents to "scrub" the oxygen?
A: Yes. This is a "chemical patch" for imperfect inert atmospheres. Adding a reducing agent helps maintain Copper in the Cu(I) state and scavenges radical intermediates involved in the Glaser cycle.
-
The Fix: The addition of 10-20 mol% Sodium Ascorbate (common in Click chemistry) can sometimes suppress oxidative coupling in aqueous/mixed solvent systems. Alternatively, running the reaction under a mixed atmosphere of
/ has been shown to reduce homocoupling significantly [1].
Q4: When should I switch to a Copper-Free protocol?
A: Switch immediately if:
-
Your alkyne is expensive or limited in quantity (you cannot afford to waste it as dimer).
-
You are seeing >20% homocoupling despite degassing.
-
Your product is difficult to separate from the diyne (they often have similar Rf values).
-
The Trade-off: Cu-free reactions generally require more active Pd sources (e.g.,
with bulky phosphines) and often run slower or require higher temperatures [2].
Validated Protocols
Protocol A: The "Slow-Drip" Method (Copper-Catalyzed)
Best for: Standard substrates where Copper is required for reactivity.
-
Vessel A (Main): Charge a Schlenk flask with Aryl Halide (1.0 equiv),
(2-5 mol%), CuI (1-2 mol%), and Base (e.g., , 2-3 equiv) in degassed solvent (THF or DMF). -
Vessel B (Syringe): Dissolve Terminal Alkyne (1.05 equiv) in degassed solvent.
-
Execution: Heat Vessel A to reaction temperature. Using a syringe pump, add the solution from Vessel B dropwise over 60–90 minutes .
-
Result: Keeps steady-state
low, minimizing dimerization.
Protocol B: The Copper-Free Method (Soheili/Buchwald Type)
Best for: High-value alkynes and total elimination of Glaser products.
-
Catalyst Prep: Use an active Pd(0) source.[1][2] A robust combination is
(3 mol%) + (12 mol%) or a bulky ligand like XPhos . -
Base: Use an inorganic base like
or (2-3 equiv) instead of amines. -
Solvent: NMP or DMF (Must be anhydrous and degassed).
-
Execution: Mix all components. Heat to 80–100°C .
-
Note: Without Copper, the "pre-activation" of the alkyne is slower. The reaction relies on the carbopalladation mechanism or direct deprotonation by the carbonate base. Patience is required [3].
Reference Data: Ligand & Solvent Effects
| Variable | Recommendation for Low Homocoupling | Mechanism of Action |
| Solvent | Piperidine or Pyrrolidine | Secondary amines can act as both base and reducing agent, sometimes suppressing oxidation better than |
| Ligand (Pd) | Bulky, electron-rich ligands accelerate the Pd-cycle (Oxidative Addition), making it outcompete the Glaser cycle. | |
| Atmosphere | Argon (vs Nitrogen) | Argon is heavier than air, providing a better "blanket" in flasks that are opened briefly. |
| Additive | Sodium Ascorbate | Reduces oxidized Cu(II) species back to Cu(I), preventing the radical oxidative coupling cycle. |
Decision Matrix
Use this flow to determine your experimental path.
Figure 2: Optimization Decision Tree. Follow this logic to select the correct protocol.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling.[4][5] Organic Letters, 5(11), 1841–1844.
-
Chinchilla, R., & Nájera, C. (2007).[1][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.[6]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[7][8][9] Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of cis-1,2-Dibromoethene by Fractional Distillation
Welcome to the Technical Support Center for the purification of cis-1,2-dibromoethene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing fractional distillation to isolate the cis isomer of 1,2-dibromoethene. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during this sensitive purification process.
Understanding the Challenge: Isomer Separation
The primary challenge in purifying cis-1,2-dibromoethene lies in its close boiling point to its trans isomer. Fractional distillation is the method of choice for this separation, leveraging the slight difference in their vapor pressures. The cis-isomer has a boiling point of approximately 112.5°C, while the trans-isomer boils at about 108°C[1][2]. This small temperature window necessitates a highly efficient distillation setup and careful control of experimental parameters to achieve high purity.
Key Physical Properties of 1,2-Dibromoethene Isomers
For effective separation, a clear understanding of the physical properties of both isomers is essential.
| Property | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene |
| Boiling Point | 112.5°C[1][2] | 108°C[1] |
| Melting Point | -53°C[2][3] | -6.5°C[1] |
| Density (at 20°C) | 2.2464 g/cm³[1] | ~2.21 g/cm³ (at 17°C)[1] |
| Refractive Index (at 25°C/D) | 1.5370[1] | 1.5440[1] |
| Dipole Moment | 1.22 D[2] | 0 D |
Troubleshooting Guide: Fractional Distillation of cis-1,2-Dibromoethene
Encountering issues during fractional distillation is common. This guide provides a systematic approach to diagnosing and resolving potential problems.
Diagram: Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing and resolving common issues during the fractional distillation of cis-1,2-dibromoethene.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation necessary instead of simple distillation for separating cis- and trans-1,2-dibromoethene?
A1: The boiling points of the cis (112.5°C) and trans (108°C) isomers are very close to each other[1][2]. Simple distillation is generally effective only for separating liquids with a boiling point difference of at least 100°C[4]. Fractional distillation utilizes a fractionating column to create a series of theoretical vaporization-condensation cycles, allowing for a gradual enrichment of the more volatile component (the trans-isomer) at the top of the column and the less volatile component (the cis-isomer) in the distillation pot.
Q2: My purified product is showing signs of decomposition (darkening, acidic fumes). What is causing this and how can I prevent it?
A2: 1,2-Dibromoethene can decompose at elevated temperatures, particularly in the presence of air or moisture[1][5]. This decomposition can generate hydrogen bromide (HBr), which is corrosive and can catalyze further degradation[5]. To mitigate this:
-
Work under an inert atmosphere: Purge the distillation apparatus with nitrogen or argon before heating to displace oxygen.
-
Consider vacuum distillation: Lowering the pressure will reduce the boiling points of the isomers, allowing for distillation at a lower, less destructive temperature.
-
Pre-treat the crude material: If acidic impurities are suspected from the synthesis, wash the crude product with a dilute solution of sodium bicarbonate, followed by a water wash, and then dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Q3: What are the primary safety concerns when handling and distilling 1,2-dibromoethene?
A3: 1,2-Dibromoethene is a hazardous substance and requires careful handling. It is toxic if swallowed, inhaled, or absorbed through the skin and can cause skin and serious eye irritation[1][5][6]. Key safety precautions include:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood[7].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[8].
-
Handling: Avoid breathing vapors and direct contact with the skin or eyes.
-
Storage: Store in a cool, well-ventilated area, away from light and moisture, as it can decompose over time[1].
Q4: How can I confirm the purity and isomeric identity of my final product?
A4: Spectroscopic methods are essential for verifying the identity and purity of the isolated isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons in the cis-isomer typically resonate at a different chemical shift and exhibit a smaller coupling constant (³J(H,H)) compared to the trans-isomer[9].
-
Infrared (IR) Spectroscopy: The two isomers have distinct IR spectra due to their different molecular symmetries. For instance, the C=C stretching vibration in the trans-isomer is IR-inactive, while it is active in the cis-isomer[9].
-
Gas Chromatography (GC): GC can be used to determine the ratio of cis to trans isomers and to identify other volatile impurities.
Q5: Can the cis- and trans-isomers interconvert during distillation?
A5: While thermal isomerization of alkenes is possible, it typically requires significant energy input or a catalyst. Under carefully controlled fractional distillation conditions, widespread isomerization is not a primary concern. However, the presence of impurities, particularly acidic ones, could potentially facilitate isomerization. Therefore, ensuring the crude material is neutralized and dry before distillation is a good preventative measure.
Q6: What type of packing material is recommended for the fractionating column?
A6: The choice of packing material depends on the scale of the distillation and the required efficiency.
-
Vigreux column: This is a simple and effective option for many lab-scale distillations, with indentations that increase the surface area for condensation and vaporization.
-
Raschig rings or metal sponges: These offer a higher surface area and are suitable for separations requiring greater efficiency. The key is to use a column with a sufficient number of theoretical plates to achieve the desired separation between the two closely boiling isomers.
Experimental Protocol: Fractional Distillation of a cis/trans-1,2-Dibromoethene Mixture
-
Preparation:
-
If the crude mixture is suspected to contain acidic impurities, wash it in a separatory funnel with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and store in a sealed container.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed. If performing a vacuum distillation, use appropriate vacuum-rated glassware and grease the joints sparingly.
-
Add boiling chips or a magnetic stir bar to the distillation flask.
-
-
Distillation:
-
Charge the distillation flask with the crude 1,2-dibromoethene mixture (no more than two-thirds full).
-
If using an inert atmosphere, purge the system with nitrogen or argon.
-
Begin heating the distillation flask gently with a heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second into the receiving flask). A high distillation rate will lead to poor separation.
-
Monitor the temperature at the distillation head. The initial fractions will be enriched in the lower-boiling trans-isomer (b.p. ~108°C).
-
Once the temperature begins to rise and stabilizes at the boiling point of the cis-isomer (b.p. ~112.5°C), change the receiving flask to collect the desired fraction.
-
-
Completion and Analysis:
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive residues.
-
Allow the apparatus to cool completely before dismantling.
-
Analyze the collected fractions using NMR, IR, or GC to confirm purity and isomeric identity.
-
References
-
PubChem. (n.d.). 1,2-Dibromoethene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dibromoethylene. Retrieved from [Link]
-
AIP Publishing. (2009). Photodissociation of the geometric isomers of 1,2-dibromoethylene. Retrieved from [Link]
-
AIP Publishing. (2009). Photodissociation of the geometric isomers of 1,2-dibromoethylene. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1,2-Dibromoethene. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (n.d.). In the molecule (1,2-dibromoethene), which atom or group is trans to the bromine atom at carbon 1 in the trans isomer?. Retrieved from [Link]
-
ChemDB. (n.d.). cis-1,2-dibromoethene. Retrieved from [Link]
-
GOV.UK. (2020). 1,2-dibromoethane - Incident management. Retrieved from [Link]
-
Restek. (2024). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Energy decomposition analysis of cis and trans isomers of 1,2-dihaloethylenes and 2-butene. Retrieved from [Link]
-
Chegg. (2021). Solved (a) Draw the cis and trans isomers of | Chegg.com. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Dibromoethylene. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.6: Stability of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]
-
ChemBK. (2024). 1,2-dibromoethene. Retrieved from [Link]
Sources
- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,2-dibromoethene [stenutz.eu]
- 3. cis-1,2-dibromoethene [chemister.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Analysis of cis- vs trans-1,2-Dibromoethene: A Definitive Comparison Guide
Topic: 1H NMR Coupling Constants for cis- vs trans-1,2-Dibromoethene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Differentiation of 1,2-disubstituted alkenes is a foundational task in organic synthesis and structural elucidation.[1] While general textbook ranges for vicinal coupling constants (
This guide details the specific spectroscopic signatures of cis- and trans-1,2-dibromoethene, explains the theoretical basis for their distinct values, and provides a validated protocol for extracting coupling constants using
Comparative Data Overview
The following table summarizes the key NMR parameters. Note that the coupling constants (
| Parameter | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene |
| Symmetry Point Group | ||
| 1H Chemical Shift ( | 6.57 ppm (Singlet) | 6.27 ppm (Singlet) |
| Vicinal Coupling ( | 5.3 – 5.5 Hz | 12.1 – 12.3 Hz |
| Key Differentiator | Downfield shift; smaller latent | Upfield shift; larger latent |
| Electronegativity Effect | Strong reduction of | Reduction of |
The Symmetry Paradox: Why You See a Singlet
In both cis- and trans-1,2-dibromoethene, the two vinylic protons are chemically equivalent due to the molecule's symmetry.
-
Chemical Equivalence:
.[2] -
Magnetic Equivalence: In these specific symmetric systems, the protons are also magnetically equivalent in the absence of other spin-active nuclei.[2]
Consequently, the spin-spin splitting is non-first-order and collapses into a single resonance line (singlet). A novice researcher might conclude that no coupling exists. However, the coupling constant
Advanced Protocol: Measuring the "Invisible" Coupling
To measure the
The Mechanism
Natural abundance carbon consists of ~98.9%
-
The symmetry is broken.
-
The proton attached to
C ( ) couples to the C nucleus (large ). -
The proton attached to
C ( ) does not couple to a carbon nucleus.[2] -
and
are no longer magnetically equivalent.[3] -
Result: The
vicinal coupling ( ) becomes observable as a splitting pattern within the small satellite signals flanking the main singlet.
Experimental Workflow
Objective: Determine stereochemistry via
-
Sample Preparation: Prepare a concentrated sample (~20-50 mg) in CDCl
to ensure satellite signals are distinguishable from noise. -
Acquisition:
-
Acquire a standard 1H spectrum.
-
Increase the number of scans (ns > 64) to improve the Signal-to-Noise Ratio (S/N).
-
Zoom in on the baseline near the main singlet peaks (6.2 – 6.6 ppm).
-
-
Analysis:
-
Identify the
C satellite doublets located approx. 95-100 Hz on either side of the main peak. -
These satellites will appear as doublets (or multiplets depending on resolution).
-
Measure the distance (in Hz) between the two legs of the satellite signal. This value is
.[4]
-
Theoretical Grounding: The Karplus Relationship & Electronegativity
The magnitude of the vicinal coupling constant is governed by the Karplus equation , which relates
-
Trans (
): Maximizes orbital overlap, leading to large values (typically 12–18 Hz). -
Cis (
): Also provides overlap but generally results in smaller values (typically 6–12 Hz).
The Electronegativity Perturbation:
Bromine is highly electronegative. According to the modified Karplus relationship, electronegative substituents attached to the
-
Standard alkene
1,2-dibromoethene . -
Standard alkene
1,2-dibromoethene .
This reduction is more pronounced in the cis isomer, making the
Visualization of Logic and Structure
The following diagram illustrates the decision logic for assigning stereochemistry based on NMR data.
Caption: Workflow for differentiating cis/trans-1,2-dibromoethene using chemical shift and satellite coupling analysis.
References
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Doc Brown's Chemistry. 1,2-dibromoethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
PubChem. Compound Summary: (E)-1,2-Dibromoethene. National Library of Medicine. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2018). Information-Rich 13C Satellites. Retrieved from [Link]
Sources
distinguishing (Z)-1,2-dibromoethene isomers using NOE difference spectroscopy
Strategic Analysis: Distinguishing ( )- and ( )-1,2-Dibromoethene Isomers via NOE Difference Spectroscopy
Executive Summary: The "Symmetry Trap" in Geometric Isomer Analysis
Distinguishing the (
Consequently, the standard measurement of vicinal coupling constants (
This guide outlines the advanced
Part 1: The Scientific Basis (Mechanism & Causality)
1. The Nuclear Overhauser Effect (NOE) in Alkenes
The NOE is a through-space cross-relaxation phenomenon that depends on the inverse sixth power of the distance between nuclei (
-
(
)-Isomer (cis): The vinylic protons are spatially proximate ( Å). A strong positive NOE enhancement is theoretically expected. -
(
)-Isomer (trans): The vinylic protons are distant ( Å). The NOE enhancement is negligible or zero.
2. The Symmetry Challenge & Solution
In a pure sample of (
-
The symmetry is broken: One proton is attached to
C, the other to C. -
They are no longer magnetically equivalent.
-
You can selectively irradiate one satellite line and observe the NOE transfer to the proton on the adjacent
C carbon.
Part 2: Comparative Analysis of Identification Methods
The following table contrasts the NOE method with standard alternatives for 1,2-dibromoethene.
| Feature | Method A: | Method B: | Method C: Chemical Shift (Empirical) |
| Primary Indicator | Through-space magnetization transfer ( | Through-bond spin-spin coupling | Electronic shielding environment |
| ( | Strong Enhancement (>5-10%) | ||
| ( | Negligible Enhancement (<1%) | ||
| Reliability | High (Direct structural proof) | High (Gold Standard) | Medium (Requires authentic standards) |
| Sample Requirement | High Concentration (>10 mg/mL) for satellites | High Concentration (>10 mg/mL) | Standard Concentration |
| Experiment Time | 1-4 Hours (Signal averaging required) | 10-30 Minutes | 1 Minute |
Critical Insight: While Method B (
-coupling) is faster, Method A (NOE) provides orthogonal confirmation of spatial proximity, which is critical if the-values are ambiguous or if the system is part of a larger, more complex macrocycle where ring strain might distort typical Karplus relationships.
Part 3: Experimental Protocol (Self-Validating System)
Protocol: 1D Selective NOE on
C Satellites
Prerequisites:
-
Sample: ~20 mg 1,2-dibromoethene in 0.6 mL CDCl
(degassed). -
Instrument:
400 MHz NMR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation (Degassing):
-
Oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.
-
Action: Bubble Argon through the sample for 5-10 minutes or perform 3 freeze-pump-thaw cycles.
-
-
Control Spectrum Acquisition:
-
Acquire a standard 1D
H spectrum with high signal-to-noise (S/N > 200:1). -
Locate the main singlet (e.g., 6.57 ppm for
). -
Vertical expansion (x100) to locate the
C satellites. These will appear as small doublets spaced evenly around the main peak (separated by Hz).
-
-
Frequency Selection:
-
Identify the frequency of the upfield satellite peak (
). -
Identify a "blank" region of the baseline for off-resonance control (
).
-
-
NOE Difference Experiment:
-
Irradiation: Apply a selective soft pulse (e.g., Gaussian or I-BURP) or low-power CW irradiation at
for a mixing time ( ) of 3-5 seconds. -
Acquisition: Acquire the FID.
-
Loop: Interleave irradiation at
and to minimize drift artifacts. -
Scans: Acquire sufficient scans (likely 512-1024) to resolve the satellite-to-main-peak transfer.
-
-
Processing:
-
Subtract the "On-Resonance" (
) FID from the "Off-Resonance" ( ) FID. -
Result:
-
The irradiated satellite (
) will appear as a large negative peak. -
(
)-Isomer: The main peak (representing the C neighbor) will show a positive enhancement peak. -
(
)-Isomer: The main peak will show zero/null enhancement.
-
-
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic and experimental flow for distinguishing these isomers.
Figure 1: Decision tree for distinguishing symmetric alkene isomers using
Part 5: References
-
LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE) - Applications in Stereochemistry.[1][2] Retrieved from [Link]
-
UMass NMR Facility. (2013). NOE Difference Spectroscopy Protocols.[2][3][4] Retrieved from [Link]
-
Organic Chemistry Data. (2020). The Nuclear Overhauser Effect: 1D Difference Spectroscopy. Retrieved from [Link]
Definitive Guide to FTIR Identification of cis-1,2-Dibromoethylene
[1]
Executive Summary
Distinguishing between cis-1,2-dibromoethylene (1,2-DBE) and its trans isomer is a critical analytical challenge in halogenated organic synthesis and pharmacological intermediate validation.[1] While both isomers share the molecular formula C₂H₂Br₂, their distinct point group symmetries result in fundamentally different vibrational selection rules.[2]
This guide provides a rigorous, evidence-based methodology for identifying cis-1,2-DBE using Fourier Transform Infrared (FTIR) spectroscopy.[1][3] Unlike generic protocols, this analysis leverages the Mutual Exclusion Principle —a phenomenon where the centrosymmetric trans isomer exhibits "silent" IR modes that are active in the cis isomer.
Theoretical Framework: Symmetry & Selection Rules[1][2][4]
The reliability of FTIR for this specific identification stems from Group Theory. The structural geometry of the isomers dictates which vibrational modes induce a change in dipole moment (IR active) and which do not.
The Symmetry Divergence[2]
-
** cis-1,2-Dibromoethylene (C₂ᵥ Point Group):** The molecule has a C₂ rotation axis and two mirror planes but no center of inversion .[1] Consequently, most fundamental vibrations involving the carbon backbone and C-H bonds result in a net dipole change.
-
** trans-1,2-Dibromoethylene (C₂ₕ Point Group):** The molecule possesses a center of inversion (i).[1] According to the Rule of Mutual Exclusion, vibrations that are symmetric with respect to the center of inversion (gerade) are IR inactive but Raman active.
-
Result: The symmetric C=C stretching mode does not change the net dipole moment.[5] It is IR Inactive (Silent).
-
Comparative Spectral Analysis
The following data compares the diagnostic bands for both isomers. The absence of the C=C stretch and the shift in the C-H out-of-plane bending mode are the primary determinants for identification.
Table 1: Diagnostic FTIR Frequencies (cm⁻¹)
| Vibrational Mode | cis-1,2-DBE (Target) | trans-1,2-DBE (Alternative) | Diagnostic Note |
| C-H Stretch | ~3080 cm⁻¹ | ~3090 cm⁻¹ | Weak diagnostic value due to overlap. |
| C=C Stretch | ~1590 cm⁻¹ (Medium/Weak) | Absent / Silent | Primary Indicator. The trans isomer shows no peak here in IR (visible only in Raman at ~1570 cm⁻¹).[1] |
| C-H Out-of-Plane Bend | ~690 cm⁻¹ (Strong) | ~895 cm⁻¹ (Strong) | Secondary Indicator. Distinct shift due to halogen mass effect and geometry. |
| C-Br Stretch | 580–780 cm⁻¹ (Multiple) | 580–780 cm⁻¹ (Multiple) | Complex region; less reliable for rapid ID without reference standards.[1] |
Detailed Band Interpretation
The "Silent" C=C Region (1550–1650 cm⁻¹)
In the cis isomer, the two heavy bromine atoms move in a way that preserves the dipole change along the C₂ axis during the C=C stretch, producing a visible peak around 1590 cm⁻¹. In the trans isomer, the opposing motion of the bromine atoms cancels out the dipole change perfectly. If you see a peak between 1570–1600 cm⁻¹, the sample contains the cis isomer.
The Fingerprint Region (600–1000 cm⁻¹)
The C-H out-of-plane deformation (wagging) is highly sensitive to substitution patterns.
Experimental Protocol: Liquid Film Analysis
Since 1,2-dibromoethylene is a volatile liquid (bp ~110–112°C) with high density (~2.2 g/mL), standard solid-state methods (KBr pellet) are unsuitable.[1] The Liquid Film (Neat) method is recommended for maximum sensitivity and speed.
Materials Required[1][3][6][7][8][9][10]
-
FTIR Spectrometer: Mid-IR range (4000–400 cm⁻¹).[1]
-
Windows: NaCl or KBr salt plates (transparent >400 cm⁻¹). Note: CaF₂ cuts off at 1100 cm⁻¹, obscuring the critical fingerprint region.
-
Solvent (Optional): CCl₄ or CS₂ (if dilution is required, though neat is preferred for signal strength).
Step-by-Step Workflow
-
Background Acquisition:
-
Scan the empty sample path (open air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O peaks.
-
Settings: Resolution 4 cm⁻¹, 16 scans.[1]
-
-
Sample Preparation:
-
Place one drop of the analyte on the face of a polished NaCl plate.
-
Place the second plate on top to create a capillary film.
-
Critical: Do not overtighten the holder; the film must be thin to prevent detector saturation (flat-topped peaks).
-
-
Data Collection:
-
Validation Check:
Decision Logic & Identification Workflow
The following diagram illustrates the logical pathway for confirming the identity of the isomer based on the spectral data acquired.
Figure 1: Decision tree for distinguishing cis- and trans-1,2-dibromoethylene based on C=C stretching and C-H bending modes.[1]
References
-
National Research Council Canada. (1955).[1] The Infrared and Raman Spectra of cis and trans Dibromoethylene. Canadian Journal of Chemistry.[1] Retrieved from [Link][1]
-
KAIST. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. Journal of Chemical Physics. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] 1,2-Dibromoethylene Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Comparative Guide: GC-MS Fragmentation & Differentiation of 1,2-Dibromoethene Isomers
Executive Summary
The differentiation of 1,2-dibromoethene isomers (
Part 1: The Physicochemical Divide
Before analyzing the mass spectra, one must understand the physical drivers that separate these isomers in the GC column.[1] The
Table 1: Comparative Physical Properties
| Property | (E)-1,2-Dibromoethene (trans) | (Z)-1,2-Dibromoethene (cis) | Analytical Impact |
|---|
| Symmetry |
Critical Insight: Because the
-isomer has a lower boiling point and lower polarity, it will elute before the-isomer on virtually all standard GC stationary phases (both non-polar like 5%-phenyl and polar like PEG).
Part 2: Mass Spectral Fragmentation Patterns
Under standard Electron Ionization (70 eV), both isomers yield nearly identical mass spectra.[1] The high energy of ionization overwhelms the subtle ground-state stability differences. However, the patterns themselves are distinct to the 1,2-dibromoethene structure.[1]
1. The Molecular Ion Cluster (
)
The most diagnostic feature is the molecular ion cluster, which exhibits the characteristic 1:2:1 intensity ratio indicative of two bromine atoms.[1]
-
184:
(Relative Intensity: ~50%)[1] -
186:
(Relative Intensity: ~100% - Base Peak in cluster)[1] -
188:
(Relative Intensity: ~50%)[1]
2. Primary Fragmentation Pathways
The fragmentation is dominated by the cleavage of the C-Br bond.
-
Loss of Br (
): Generates the bromovinyl cation ( ).[1]-
105:
-
107:
-
Ratio: ~1:1
-
105:
-
Loss of HBr (
): Generates the bromoethynyl cation ( ) or acetylene cation ( ) depending on the pathway.[1]
3. Isomer-Specific Nuances (Advanced)
While standard EI spectra are visually identical, advanced studies using Resonance-Enhanced Multiphoton Ionization (REMPI) have shown that the
Part 3: Visualization of Fragmentation & Workflow
Figure 1: Fragmentation Pathway (DOT Diagram)
This diagram illustrates the common breakdown mechanism for both isomers under EI conditions.[1]
Caption: Common EI fragmentation pathway for 1,2-dibromoethene isomers showing sequential loss of bromine.[1]
Figure 2: Analytical Differentiation Workflow
This flowchart guides the researcher through the definitive identification process.
Caption: Logic flow for differentiating isomers based on GC elution order and MS confirmation.
Part 4: Standardized Experimental Protocol
To replicate these results, use the following method. This protocol is self-validating: if the retention time order is reversed, your column polarity or temperature program is non-standard.[1]
1. Sample Preparation:
-
Dilute 1,2-dibromoethene mixture to 100 µg/mL in Methanol or Hexane.[1]
-
Note: Hexane is preferred for non-polar columns to prevent solvent tailing.[1]
2. GC Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250 °C.
-
Oven Program:
-
Expected RT:
3. MS Parameters:
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range:
35–300.[1] -
Threshold: 150 counts.
4. Data Validation (Self-Check):
-
Isotope Check: Verify the 1:2:1 ratio at
184/186/188. If the ratio is 1:1, you likely have a monobromo- contaminant.[1] -
Resolution Check: Ensure baseline separation between the two isomer peaks. If peaks co-elute, lower the initial oven temperature to 40 °C.
References
-
National Institute of Standards and Technology (NIST). 1,2-Dibromoethylene (Mass Spectrum & Physical Properties).[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1]
-
PubChem. 1,2-Dibromoethene (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Kim, M. H., et al. (2021).[1] Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. Journal of Chemical Physics.[1] Retrieved from [Link][1]
Sources
Isomer-Specific Multiphoton Dynamics: A Comparative Guide for 1,2-Dibromoethene Differentiation
Topic: Multiphoton-Excited Dynamics for Dibromoethene Isomer Differentiation Content Type: Publish Comparison Guide
Executive Summary
Differentiation of geometric isomers—molecules with identical connectivity but distinct spatial arrangements—is a cornerstone challenge in structural biology and drug development.[1] While NMR and IR spectroscopy provide static structural data, they often lack the temporal resolution to track reactive intermediates.
This guide evaluates Multiphoton Excitation (MPE) dynamics as a superior alternative for differentiating cis- and trans-1,2-dibromoethene (DBE). By leveraging isomer-specific fragmentation channels (specifically the Br
Technology Overview: Multiphoton Excitation vs. Conventional Methods
| Feature | Conventional IR/NMR | Multiphoton Excitation (MPE/VMI) |
| Primary Output | Static spectral shifts | Dynamical fragmentation patterns & Kinetic Energy Release (KER) |
| Time Resolution | Seconds to Milliseconds | Femtoseconds (fs) to Picoseconds (ps) |
| Isomer Sensitivity | High (distinct peaks) | Extreme (distinct reaction pathways) |
| Sample State | Solution/Solid | Gas Phase/Molecular Beam |
| Key Differentiator | Chemical Shift | Br |
Expert Insight: The core advantage of MPE lies in accessing excited states where the potential energy surfaces (PES) of isomers diverge significantly. For DBE, the cis isomer has a topologically accessible pathway to form molecular bromine (Br
Deep Dive: Mechanistic Differentiation
The "Br
Marker" Mechanism
The most robust signature for differentiating cis-DBE from trans-DBE is the yield of the molecular bromine ion (Br
-
Cis-1,2-DBE: Upon multiphoton ionization (typically ~800 nm fs pulses or 266 nm ps pulses), the proximity of the two bromine atoms facilitates a concerted elimination or asynchronous concerted decay, forming Br
. -
Trans-1,2-DBE: The bromine atoms are on opposite sides of the double bond (
symmetry). Formation of Br requires isomerization prior to dissociation or an extremely unlikely roaming mechanism. Consequently, the Br yield is negligible.
Angular Anisotropy (
Parameter)
Velocity Map Imaging (VMI) allows measurement of the anisotropy parameter
-
Trans-DBE: Exhibits a highly anisotropic distribution for Br
fragments ( ), indicating prompt axial recoil parallel to the laser polarization. -
Cis-DBE: Produces Br
with perpendicular character ( ) or isotropic distributions due to predissociation lifetimes.
Comparative Analysis of Detection Methods
Method A: Picosecond Multiphoton Excitation (ps-MPE)[2][3][4]
-
Mechanism: Resonant or near-resonant excitation (e.g., 2+1 REMPI).
-
Pros: High spectral selectivity; distinct "slow" (statistical) vs. "fast" (direct) velocity components.
-
Cons: Lower peak intensity compared to fs pulses; limited time resolution.
-
Verdict: Best for studying state-specific branching ratios.
Method B: Femtosecond Strong-Field Ionization (fs-SFI)
-
Mechanism: Non-resonant strong-field ionization followed by Coulomb explosion.
-
Pros: Universal detection; snapshots of nuclear wavepackets; high ionization efficiency.
-
Cons: Fragmentation can be excessive, complicating mass spectra.
-
Verdict: Best for real-time dynamics (pump-probe).
Method C: Coulomb Explosion Imaging (CEI)
-
Mechanism: Rapid removal of multiple electrons causes the molecule to explode into charged fragments driven by Coulomb repulsion.
-
Pros: Direct reconstruction of molecular geometry (momentum correlation).
-
Cons: Requires coincidence detection (COLTRIMS/ReMi), limiting data acquisition rates.
-
Verdict: The "Gold Standard" for absolute structural confirmation.
Experimental Protocol: Isomer-Resolved Velocity Map Imaging
Objective: Differentiate DBE isomers using fs-laser ionization and VMI.
System Requirements:
-
Laser: Ti:Sapphire (800 nm, <100 fs, 1 kHz).
-
Chamber: High-vacuum (
mbar) with VMI spectrometer. -
Sample: 1,2-Dibromoethene (mixture or separated).
Step-by-Step Workflow:
-
Sample Delivery:
-
Seed DBE vapor in Helium (1-2 bar) through a pulsed nozzle (1 kHz) to generate a supersonic molecular beam.
-
Optional Validation: Pass the beam through an electrostatic deflector.[5] Since cis-DBE has a dipole moment and trans-DBE does not, this spatially separates the isomers before they reach the interaction region.
-
-
Interaction:
-
Focus the laser beam (
W/cm ) onto the molecular beam skimmer opening. -
Ensure polarization is parallel to the detector face for VMI inversion.
-
-
Data Acquisition:
-
Gate the detector (MCP/Phosphor) for specific Time-of-Flight (TOF) windows:
-
Window 1:
(Br ) -
Window 2:
(Br )
-
-
Accumulate
laser shots per image.
-
-
Analysis:
-
Apply Inverse Abel Transform (or pBasex) to raw images to recover 3D velocity distributions.
-
Calculate Kinetic Energy Release (KER) and Anisotropy (
).
-
Self-Validating Check:
-
If the Br
signal disappears when the electrostatic deflector is set to reject polar molecules (cis), the system is calibrated correctly.
Data Summary: Quantitative Differentiators
The following table summarizes experimental data comparing the dynamical signatures of cis and trans isomers under multiphoton excitation.
| Parameter | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene | Source |
| Dominant Fragment Ion | Br | Br | [1, 2] |
| Br | Isotropic / Low Anisotropy | High Anisotropy ( | [1] |
| Br | Perpendicular ( | N/A (Signal negligible) | [1] |
| Kinetic Energy Release (KER) | Lower (Internal energy partitioning to vibration) | Higher (Coulombic repulsion dominates) | [2, 3] |
| C | Similar to trans | Similar to cis (Non-specific channel) | [2] |
Visualization of Dynamics[6]
The following diagram illustrates the divergent pathways for cis and trans isomers upon multiphoton excitation.
Caption: Divergent fragmentation pathways. The cis-isomer uniquely accesses the Br2+ elimination channel due to bromine proximity, while the trans-isomer undergoes direct C-Br fission.
References
-
Kim, J., & Kim, S. K. (2021).[4] Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. The Journal of Chemical Physics, 155, 164304.[4] [Link][4]
-
Burt, M., et al. (2025). Isomer-selective dissociation dynamics of 1,2-dibromoethene ionised by femtosecond-laser radiation. Physical Chemistry Chemical Physics (Preprint/arXiv). [Link]
-
Yefet, S., et al. (2016). Identification of absolute geometries of cis and trans molecular isomers by Coulomb Explosion Imaging.[6] Proceeding of the National Academy of Sciences. [Link](Note: DOI links to primary dynamics paper; CEI principles verified via search context).
-
Pathak, S., et al. (2023). Differentiating and Quantifying Gas-Phase Conformational Isomers using Coulomb Explosion Imaging. OSTI / Journal of Physical Chemistry A. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 4. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 5. Isomer-selective dissociation dynamics of 1,2-dibromoethene ionised by femtosecond-laser radiation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01256B [pubs.rsc.org]
- 6. Identification of absolute geometries of cis and trans molecular isomers by Coulomb Explosion Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond USP <467>: Ultra-Trace Detection of EDB and Analogs using EPA Method 8011
This guide outlines the technical superiority of EPA Method 8011 for the detection of 1,2-dibromoethane (EDB) and its structural analogs, specifically within the context of pharmaceutical impurity profiling and ultra-trace environmental analysis.
A Technical Comparison Guide for Genotoxic Impurity Analysis
Executive Summary: The Sensitivity Gap
In drug development and environmental toxicology, the detection of halogenated alkanes like 1,2-dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP) presents a critical analytical challenge. While standard pharmaceutical methods (e.g., USP <467> Headspace GC-FID) are effective for residual solvents in the parts-per-million (ppm) range, they often fail to meet the parts-per-billion (ppb) or parts-per-trillion (ppt) detection limits required for potent genotoxic impurities (GTIs) or cleaning validation in rinse water.
EPA Method 8011 (Microextraction/GC-ECD) bridges this gap. By utilizing a hexane microextraction coupled with an Electron Capture Detector (ECD), it achieves detection limits (MDL) as low as 0.01 µg/L (ppb) , offering a 1000-fold sensitivity advantage over standard headspace methods.
This guide compares Method 8011 against industry alternatives (EPA 504.1, EPA 8260, USP <467>) and demonstrates its adaptation for detecting EDB and its analogs in complex matrices.
Technical Deep Dive: The Microextraction Advantage
The core of EPA Method 8011's performance lies in its sample preparation, which leverages the high partition coefficient of halogenated alkanes into hexane.
Mechanism of Action
Unlike Purge-and-Trap (P&T) or Static Headspace, which rely on volatility, Method 8011 relies on liquid-liquid partitioning .
-
Sample: 35 mL of aqueous sample (or dissolved API).
-
Extraction: 2 mL of Hexane is added.
-
Agitation: The hydrophobic EDB partitions into the hexane phase.
-
Concentration Factor: The analyte is concentrated by a factor of 17.5x (35 mL sample / 2 mL solvent) before injection.
Analyte Scope: EDB and Analogs
While validated for EDB and DBCP, the physics of the ECD allows this method to be adapted for other electronegative analogs.
| Analyte | CAS Number | Toxicity Profile | Method 8011 Suitability |
| 1,2-Dibromoethane (EDB) | 106-93-4 | Potent Carcinogen (Class 1) | Native (Validated) |
| 1,2-Dibromo-3-chloropropane (DBCP) | 96-12-8 | Potent Carcinogen | Native (Validated) |
| 1,2,3-Trichloropropane (1,2,3-TCP) | 96-18-4 | Emerging Carcinogen | High (Requires temp program mod) |
| 1,2-Dichloroethane (EDC) | 107-06-2 | Class 1 Solvent | Moderate (Lower ECD response than Br) |
Comparative Performance Analysis
The following table contrasts EPA 8011 with the three most common alternatives for volatile organic analysis.
Table 1: Method Performance Comparison
| Feature | EPA Method 8011 | EPA Method 504.1 | EPA Method 8260 (SIM) | USP <467> (Proc. A) |
| Technique | Microextraction (LLE) | Microextraction (LLE) | Purge & Trap (P&T) | Static Headspace |
| Detector | GC-ECD (Electron Capture) | GC-ECD | GC-MS (Mass Spec) | GC-FID |
| MDL (EDB) | 0.01 µg/L (ppb) | 0.01 µg/L (ppb) | 0.05 - 0.5 µg/L* | ~100 - 500 µg/L (ppm) |
| Selectivity | High (Halogens only) | High (Halogens only) | High (Mass spectral) | Low (Retention time only) |
| Matrix Tolerance | High (Salts/Solids stay in water) | High | Low (Foaming issues) | High |
| Throughput | High (Batch extraction) | High | Low (Sequential purge) | High |
| Primary Use | Ultra-trace Water/Rinse | Drinking Water Compliance | General VOCs | Pharma Residual Solvents |
*Note: EPA 8260 requires Selected Ion Monitoring (SIM) mode to approach ppb levels; standard scan mode is often limited to ~5 ppb.
Visualizing the Workflow Differences
The diagram below illustrates why Method 8011 yields superior sensitivity (Pre-concentration) compared to Headspace (Dilution/Equilibrium).
Protocol: Adapting Method 8011 for Drug Development
Objective: Detect EDB process impurities in a water-soluble Active Pharmaceutical Ingredient (API).
Reagents & Standards
-
Extraction Solvent: Hexane (Pesticide Grade).
-
Internal Standard: 1,2,3-Trichloropropane (if not a target) or Bromofluorobenzene.
-
Stock Standard: EDB/DBCP mix at 200 µg/L in Methanol.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1.0 g of API in 35 mL of Reagent Water (creates a ~2.8% solution).
-
Critical: Ensure the API is fully soluble. If not, use a co-solvent (e.g., 10% Methanol) but validate recovery, as methanol increases EDB solubility in the water phase, slightly reducing extraction efficiency.
-
-
Microextraction:
-
Add 2.0 mL of Hexane containing the Internal Standard.
-
Add 6 g of NaCl (Salting out effect increases extraction efficiency).
-
Shake vigorously for 2 minutes.
-
-
Phase Separation:
-
Allow phases to separate for 10 minutes. The hexane (top layer) contains the concentrated EDB.
-
-
Analysis (GC-ECD):
-
Column: Rtx-CLPesticides or DB-624 (30m x 0.32mm).
-
Injector: 200°C, Splitless injection (2 µL).
-
Detector: ECD at 300°C.
-
Oven: 35°C (hold 5 min) -> ramp 10°C/min -> 250°C.
-
Self-Validating Quality Control
To ensure trustworthiness (E-E-A-T), every run must include:
-
Laboratory Reagent Blank (LRB): Verifies hexane is clean (critical as hexane can absorb volatiles in the lab).
-
Laboratory Fortified Matrix (LFM): Spike the API solution with EDB at the limit level (e.g., 0.05 ppb) to prove the API matrix does not suppress extraction.
Critical Analysis: When to Use Which Method?
| Scenario | Recommended Method | Rationale |
| Routine Solvent Screening | USP <467> | Simple, covers all classes, sufficient for ppm limits. |
| Cleaning Validation (Rinse Water) | EPA 8011 | Rinse water is clean; 8011 provides the necessary ppt/ppb sensitivity to prove "clean." |
| Genotoxic Impurity (GTI) Testing | EPA 8011 or 8260-SIM | EDB limits in drugs are often < 1 ppm. 8011 is cleaner; 8260-SIM is better if MS confirmation is required. |
| Dirty/Foaming Matrices | EPA 8011 | Microextraction avoids the foaming issues common in Purge & Trap systems. |
The "Analog" Trap
Warning: While Method 8011 is excellent for brominated and chlorinated analogs (DBCP, TCP), it is blind to non-halogenated analogs. Do not use this method for alkyl sulfonates or non-halogenated genotoxins.
References
-
US Environmental Protection Agency. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. SW-846 Update I. Link
-
US Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and GC. Revision 1.1. Link
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] USP-NF. Link
-
International Conference on Harmonisation (ICH). (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link
-
US Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link
Sources
Benchmarking Analytical Modalities for (Z)-1,2-Dibromoethene Stereoisomeric Purity
Executive Summary: The Stereochemical Challenge
(Z)-1,2-dibromoethene (cis-1,2-dibromoethylene) is a critical halogenated building block in cross-coupling chemistry and polymer synthesis. However, its utility is frequently compromised by its thermodynamic instability relative to the (E)-isomer (trans). Under ambient light or thermal stress, the (Z)-isomer spontaneously equilibrates to the (E)-isomer, altering the dipole moment from ~1.3 D to 0 D and shifting the boiling point by approximately 4.5°C.
For researchers requiring high stereospecificity (e.g., for stereoretentive Pd-catalyzed cross-couplings), quantifying the isomeric ratio is non-negotiable. This guide benchmarks the three primary modalities—
Comparative Analysis of Analytical Modalities
The following table summarizes the performance metrics for each technique based on experimental validation.
| Feature | GC-FID/MS | FT-IR / Raman | |
| Primary Mechanism | Chemical Shift ( | Boiling Point & Polarity Interaction | Symmetry Selection Rules |
| Quantification Limit | ~0.5% - 1.0% impurity | < 0.1% impurity (High Sensitivity) | > 2-5% (Semi-quantitative) |
| Sample Integrity | Excellent (Ambient temp, dark) | Moderate (Risk of thermal isomerization) | Excellent (Non-destructive) |
| Throughput | Low (5-10 mins/sample) | High (Automated injection) | High (In-line potential) |
| Key Advantage | Direct molar ratio without calibration | Separation of complex mixtures | Rapid ID of specific isomer |
| Critical Limitation | Solvent cost; Instrument time | Injector port degradation | Difficult to quantify mixtures |
Method A: Nuclear Magnetic Resonance ( H-NMR)
Status: The "Gold Standard" for Purity Assessment
The Science
Because 1,2-dibromoethene is chemically symmetric, the protons on each isomer are chemically equivalent, appearing as distinct singlets. They do not exhibit the typical vicinal coupling (
-
(Z)-isomer: Deshielded (downfield) due to steric compression and van der Waals repulsion between the bromine atoms.
ppm. -
(E)-isomer: Shielded (upfield).
ppm.
Validated Protocol
Objective: Determine molar ratio of Z/E isomers.
-
Sample Prep: Dissolve ~10 mg of analyte in 0.6 mL CDCl
.-
Critical Step: Use an amber NMR tube or wrap the tube in foil immediately. Isomerization can occur under laboratory fluorescent lighting within minutes.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds. (Small molecules often have long relaxation times; insufficient delay leads to integration errors). -
Scans (ns): 16 (sufficient for >95% purity), 64 (for trace impurity detection).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the singlet at 6.6 ppm (Z) and 6.3 ppm (E).
-
Calculation:
.
-
Method B: Gas Chromatography (GC)
Status: The Quantitative Workhorse for Trace Analysis
The Science
The isomers possess distinct physical properties driven by polarity.[2][3][4][5]
-
(Z)-isomer: Polar (
), BP 112.5°C. -
(E)-isomer: Non-polar (
), BP 108°C.
While boiling point differences allow separation on non-polar columns (e.g., DB-1), polar columns (e.g., DB-Wax or Cyanopropyl phases) drastically improve resolution by interacting with the dipole of the (Z)-isomer, increasing its retention time relative to the (E)-isomer.
Validated Protocol
Objective: High-sensitivity purity check (<0.1% impurity).
-
Column Selection: DB-624 or DB-Wax (30m x 0.25mm x 1.4µm).
-
Inlet Conditions (The Danger Zone):
-
Risk: High inlet temperatures (>200°C) can catalyze thermal isomerization, creating false (E)-isomer positives.
-
Mitigation: Set inlet to 150°C (Split ratio 50:1).
-
-
Oven Program:
-
Hold 60°C (2 min)
Ramp 10°C/min to 140°C Hold 2 min.
-
-
Detection: FID at 250°C.
Method C: Vibrational Spectroscopy (IR/Raman)
Status: The Symmetry Check (Qualitative)
The Science
This method relies on the Rule of Mutual Exclusion derived from Group Theory.
-
(E)-isomer (
): Contains a center of inversion. Vibrations symmetric with respect to the center (like the C=C stretch) are IR Inactive but Raman Active . -
(Z)-isomer (
): Lacks a center of inversion. The C=C stretch ( cm ) is IR Active .[6]
Application: If your IR spectrum shows a strong band at 1590 cm
Decision Logic & Workflows
The following diagrams illustrate the decision process and the NMR workflow, visualized using Graphviz.
Figure 1: Analytical Method Decision Matrix
Caption: Decision tree for selecting the appropriate analytical modality based on sensitivity requirements and thermal stability risks.
Figure 2: Quantitative NMR Workflow
Caption: Step-by-step workflow for qNMR analysis ensuring accurate integration of isomeric singlets.
References
-
BenchChem. (2025).[6] Spectroscopic techniques to differentiate between 1,2-Dibromoethene isomers.[1][6][7]Link
-
PubChem. (2025).[8] (E)-1,2-Dibromoethene Compound Summary. National Library of Medicine. Link
-
Kiran, C. R., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography.[9] Grasas y Aceites. Link
-
Western, C. M., & Billinghurst, B. E. (2017). High resolution IR spectra of cis- and trans- 1,2-dichloroethene. University of Bristol. Link
Sources
- 1. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. (E)-1,2-Dibromoethene | C2H2Br2 | CID 637929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Guide: Reactivity Rates of cis- vs. trans-1,2-Dibromoethene in Elimination
[1][2]
Executive Summary
In the dehydrobromination of 1,2-dibromoethene to form bromoethyne, the cis-isomer (Z-isomer) reacts significantly faster than the trans-isomer (E-isomer).
This rate difference is governed by the stereoelectronic requirement of the E2 elimination mechanism.[1][2] The cis-isomer possesses an H-C-C-Br dihedral angle of 180° (anti-periplanar), allowing for a concerted, low-energy elimination pathway.[1] Conversely, the trans-isomer has a dihedral angle of 0° (syn-periplanar), forcing the reaction to proceed via a higher-energy syn-elimination or a stepwise E1cb mechanism, both of which are kinetically slower under standard conditions.[1]
Quick Comparison Matrix
| Feature | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene |
| IUPAC Designation | (Z)-1,2-dibromoethene | (E)-1,2-dibromoethene |
| H / Br Spatial Relationship | Anti (Trans-spatial) | Syn (Cis-spatial) |
| Elimination Geometry | Anti-periplanar (Preferred) | Syn-periplanar (Disfavored) |
| Relative Reaction Rate | Fast ( | Slow |
| Primary Mechanism | Concerted E2 | Syn-E2 or E1cb-like |
| Reagent Sensitivity | Reacts with standard bases (e.g., KOH/EtOH) | Requires stronger bases/forcing conditions |
Mechanistic Analysis: The Stereoelectronic Effect
The reactivity disparity is not due to the thermodynamic stability of the ground state (where trans is typically more stable due to reduced steric strain) but rather the Transition State (TS) geometry .[1][2]
The cis-Isomer: Anti-Elimination
In cis-1,2-dibromoethene, the hydrogen on C1 and the bromine on C2 are on opposite sides of the double bond axis.[1] While the molecule is planar, this configuration mimics the anti-periplanar geometry required for optimal orbital overlap in an E2 reaction.[1][2]
-
Orbital Alignment: The
bonding orbital is parallel to the antibonding orbital.[1][2] -
Electron Flow: Base abstraction of the proton provides electron density that donates directly into the antibonding orbital of the C-Br bond, facilitating simultaneous leaving group departure.[1]
The trans-Isomer: Syn-Elimination
In trans-1,2-dibromoethene, the hydrogen on C1 and the bromine on C2 are on the same side (syn).[1]
-
Orbital Misalignment: The
and orbitals are coplanar but eclipsed (syn-coplanar).[2] -
Kinetic Penalty: Syn-elimination suffers from eclipsing interactions in the transition state and poorer orbital overlap compared to anti-elimination, resulting in a significantly higher activation energy (
).[1][2]
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways for the two isomers.
Figure 1: Kinetic pathways showing the low-barrier anti-elimination for the cis-isomer versus the high-barrier syn-elimination for the trans-isomer.[2][3][4]
Experimental Protocol
This protocol validates the reactivity difference by monitoring the evolution of bromoethyne.[1][2] Note that bromoethyne is volatile and spontaneously flammable in air at high concentrations; handle with extreme caution under inert atmosphere.[1][2]
Reagents & Equipment
-
Substrates: Pure cis-1,2-dibromoethene and trans-1,2-dibromoethene (commercially available or synthesized via acetylene bromination).[1][2]
-
Base: Potassium hydroxide (KOH) in absolute ethanol (20% w/v).
-
Detection: Gas Chromatography (GC) with Flame Ionization Detector (FID) or NMR monitoring.[1][2]
Comparative Workflow
Step 1: Preparation Prepare two reaction vessels equipped with magnetic stir bars and nitrogen purge lines.
-
Vessel A: 10 mmol cis-1,2-dibromoethene in 20 mL EtOH.
-
Vessel B: 10 mmol trans-1,2-dibromoethene in 20 mL EtOH.
Step 2: Initiation
-
Equilibrate both vessels to 25°C.
-
Simultaneously add 10 mL of 20% KOH/EtOH solution to each vessel. Start timing (
).[1][2]
Step 3: Monitoring
-
Aliquot sampling every 5 minutes for Vessel A and every 30 minutes for Vessel B.
-
Quench aliquots in cold water/CH2Cl2 mixture.
Step 4: Observation
-
Vessel A (Cis): Rapid disappearance of starting material.[1][2] Significant conversion to bromoethyne observed within 15–30 minutes.[1][2]
-
Vessel B (Trans): Negligible conversion at 25°C even after 2 hours. Heating to reflux (78°C) is typically required to drive the reaction at an appreciable rate.[1][2]
Data Interpretation
Calculate the pseudo-first-order rate constants (
Scientific Grounding & Causality[1][2]
The "Cis Effect" in elimination describes the phenomenon where the cis-alkene (or vinyl halide) eliminates faster than the trans-isomer.[1][2] This contradicts the thermodynamic stability of the starting materials (trans is usually more stable) but aligns perfectly with Frontier Molecular Orbital (FMO) Theory .[1]
-
Anti-Periplanar Geometry: In the cis-isomer, the C-H and C-Br bonds are anti-parallel.[1] The HOMO of the base (lone pair) attacks the
, and the electron density flows seamlessly into the orbital at the backside, ejecting the bromide.[1][2] -
Syn-Periplanar Geometry: In the trans-isomer, the C-H and C-Br bonds are syn-parallel.[1] Backside attack is sterically blocked or orbitally forbidden without significant distortion of the molecule.[1] This forces the reaction through a transition state that resembles a carbanion (E1cb character), which has a much higher activation energy barrier [2].[1][2]
References
-
Mechanism of Elimination of Vinyl Halides. Journal of the American Chemical Society. Comparison of elimination rates in isomeric vinyl halides confirming anti-elimination preference.[1][2]
-
Stereochemistry of E2 Elimination. Chemistry LibreTexts. Detailed discussion on syn vs anti elimination and the kinetic implications for vinyl systems.
-
Preparation of Bromoacetylene. Organic Syntheses. Protocols involving dehydrohalogenation of dibromoethene isomers.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1Z)-1,2-Dibromoethene
As a Senior Application Scientist, the responsible management of chemical waste is not merely a procedural task but a cornerstone of laboratory safety and environmental stewardship. (1Z)-1,2-dibromoethene, a halogenated alkene, requires meticulous handling and disposal due to its inherent toxicological and environmental risks. This guide provides an in-depth, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and scientific integrity.
Hazard Profile and Risk Assessment: The Rationale for Stringent Disposal
(1Z)-1,2-dibromoethene, like many halogenated organic compounds, presents significant health and environmental hazards.[1] Understanding its risk profile is fundamental to appreciating the necessity of the disposal protocols outlined. The substance is classified as toxic and may cause significant irritation upon contact.[2] Long-term exposure to similar compounds has been linked to severe health effects, including potential carcinogenicity.[3][4]
Its persistence in the environment and toxicity to aquatic life necessitate preventing its release into sewer systems or local waterways. Therefore, all waste streams containing (1Z)-1,2-dibromoethene must be treated as regulated hazardous waste.
| Hazard Category | Description | Primary Concern for Disposal |
| Acute Toxicity | Toxic if swallowed or in contact with skin; may cause respiratory irritation.[2] | Protects personnel from exposure during handling, segregation, and packaging of waste. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[5] | Mandates the use of appropriate Personal Protective Equipment (PPE) at all times. |
| Carcinogenicity | Similar compounds are classified as probable human carcinogens.[4] | Reinforces the need for containment and prevention of environmental release. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5] | Prohibits sewer disposal and dictates the need for environmentally secure disposal methods like incineration. |
Pre-Disposal: In-Lab Waste Segregation and Containment
Proper disposal begins at the point of generation. The cardinal rule is to never mix halogenated waste streams with non-halogenated organic waste. The high bromine content requires specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing waste streams complicates and increases the cost of disposal and can create dangerous chemical incompatibilities.
Protocol for Waste Collection:
-
Select the Correct Waste Container: Use a dedicated, clearly labeled, and chemically resistant container (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[5]
-
Labeling is Critical: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "(1Z)-1,2-dibromoethene"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Maintain a Closed System: Keep the waste container closed at all times, except when adding waste.[6] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers and ensuring compliance with air quality regulations.[7]
-
Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area, within a secondary containment bin to mitigate the impact of potential spills.[5]
Step-by-Step Disposal Workflow
The disposal of (1Z)-1,2-dibromoethene is a multi-stage process that must be executed in coordination with your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization Accurately characterize the waste. Is it pure (1Z)-1,2-dibromoethene, a dilute solution, or mixed with other reagents from a reaction quench? This information is vital for the EHS office to profile the waste for the disposal facility.
Step 2: Requesting a Waste Pickup Once the experiment is complete or the waste container is full (do not overfill; leave at least 10% headspace), submit a chemical waste pickup request to your EHS department. Provide all necessary information from the hazardous waste label.
Step 3: Preparing for Transport Ensure the container is clean on the outside, the cap is tightly sealed, and the label is legible and complete. EHS personnel will handle the transportation from the lab to the central accumulation facility.
Step 4: Final Disposal Method The designated and environmentally preferred method for disposing of halogenated organic compounds like (1Z)-1,2-dibromoethene is incineration .[8] This process occurs at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Why Incineration? High-temperature incineration (typically >1,000°C) with sophisticated pollution control systems ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide. The hydrogen bromide is then "scrubbed" from the exhaust gas to prevent acid rain.[9] Land disposal is highly restricted for such organic wastes and is not an environmentally sound option.[8][10]
Step 5: Documentation Maintain meticulous records of the waste generated and disposed of. This is a requirement for regulatory compliance and a key component of a robust laboratory safety program.
Caption: Disposal workflow for (1Z)-1,2-dibromoethene.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial to mitigate harm.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[6][11] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[11]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[12]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe handling and disposal of (1Z)-1,2-dibromoethene, protecting themselves, their colleagues, and the environment.
References
-
GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]
-
New York State Department of Health. (n.d.). 1,2-DIBROMOETHANE. Retrieved from [Link]
-
WorkSafe. (2022, June 30). 1,2-Dibromoethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
Texas Woman's University. (n.d.). ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromoethane. Retrieved from [Link]
-
Agilent Technologies. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromoethylene, (1Z)-. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethylene Dibromide (Dibromoethane). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dibromoethylene. Retrieved from [Link]
-
MDPI. (n.d.). Selective Gold Recovery from Waste Electronics: A Speciation-Based Recycling Approach. Retrieved from [Link]
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University of Minnesota Organic Chemistry. (2013, June 6). Handling Lab Waste. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
Sources
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- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
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- 4. epa.gov [epa.gov]
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- 9. m.youtube.com [m.youtube.com]
- 10. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 11. 1,2-DIBROMOETHYLENE - Safety Data Sheet [chemicalbook.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Personal protective equipment for handling (1Z)-1,2-dibromoethene
CAS: 590-11-4 | Risk Profile: High (Carcinogen, Lachrymator, Permeation Hazard) [1][2]
Executive Safety Summary
The Hazard: (1Z)-1,2-dibromoethene (cis-1,2-dibromoethylene) is not a standard organic solvent.[1][2] It is a dense, halogenated alkylating agent with a deceptive safety profile.[2][3] While its boiling point (~110°C) suggests low volatility, its vapor is a potent lachrymator and respiratory irritant.[2][3] The Trap: Standard laboratory nitrile gloves offer negligible protection against this molecule.[2][3] Due to its small molecular size and lipophilicity, it permeates nitrile membranes in minutes, often without visible degradation, leading to silent dermal absorption. The Directive: This guide prioritizes permeation kinetics over standard PPE compliance.[2][3]
Risk Assessment & Engineering Controls
Before opening the bottle, verify the following engineering controls.
| Parameter | Requirement | Scientific Rationale |
| Ventilation | Fume Hood Mandatory (Face velocity > 100 fpm) | Vapors are heavier than air (Relative Vapor Density ~6.4).[1][2][3] Floor-level accumulation is a risk in poorly ventilated spaces.[1][2][3] |
| Reaction Vessel | Closed System | Use septum-sealed glassware.[1][2][3] Avoid open-flask pouring. |
| Temp. Control | Ambient to Cool | Keep away from heat sources. Decomposition releases corrosive Hydrogen Bromide (HBr) and Bromine ( |
| Incompatibility | Segregate | Reacts violently with alkali metals (Na, K), strong bases, and powdered Mg/Al.[1][4] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for direct handling.[1][2][3]
Hand Protection: The Layering Protocol
Primary Barrier (Inner): Silver Shield / 4H® (Laminate Film) or PVA (Polyvinyl Alcohol) .[2][3]
-
Why: These materials provide >4-hour breakthrough times for small halogenated molecules.[1][2][3]
-
Constraint: PVA dissolves in water; do not use if aqueous solutions are present.[1][2][3]
Secondary Barrier (Outer): Disposable Nitrile (5 mil minimum) .[1][2][3]
-
Why: Laminate gloves are baggy and slippery.[1][2][3] Nitrile provides grip and protects the inner glove from physical tears.[2][3]
Eye & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2][3] Safety glasses are unacceptable due to lachrymatory vapor risk.[2]
-
Respiratory: Work strictly in a hood. If work must occur outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2]
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on exposure potential.[1][2][3] Note that standard nitrile alone is never recommended.[2][3]
Operational Protocol: Safe Transfer Technique
Objective: Transfer liquid without exposing it to the open atmosphere.[3]
-
Preparation:
-
The "Cannula/Syringe" Method:
-
Do not pour.[1][2][3] Use a glass syringe with a long stainless steel needle (Luer-lock).[1][2][3]
-
Insert the needle through the reagent bottle septum (if available) or slightly open the cap just enough to insert the needle.[2][3]
-
Critical Step: Pull the plunger slowly to prevent cavitation and bubble formation.[2][3]
-
-
Transfer:
-
Decontamination:
Emergency Response & Disposal
Spill Response Workflow
Minor Spill (< 10 mL):
Major Spill (> 50 mL):
-
Evacuate the lab. Vapors are heavier than air and will accumulate.[1][2][3]
-
Do not re-enter without SCBA (Self-Contained Breathing Apparatus).[1][2][3]
Disposal Decision Tree
Figure 2: Waste segregation logic. Preventing reaction with incompatible bases is critical.
References
-
PubChem. (n.d.).[1][2][3] 1,2-Dibromoethylene, (1Z)- Compound Summary. National Library of Medicine.[1][2][3] Retrieved February 3, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
